Product packaging for Flizasertib(Cat. No.:CAS No. 2268739-68-8)

Flizasertib

Cat. No.: B10856155
CAS No.: 2268739-68-8
M. Wt: 271.29 g/mol
InChI Key: LMXPZWQVDDSYHH-RYUDHWBXSA-N
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Description

Flizasertib is an orally available inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1;  receptor-interacting protein 1;  RIP1) with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, this compound inhibits RIP1-mediated signaling, which may preserve intestinal stem cells (ISCs) and prevent RIP1-mediated gastrointestinal (GI) damage in acute graft-versus-host disease (GvHD). RIP1 plays a key role in inflammation and cell death in response to tissue damage and pathogen recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FN3O B10856155 Flizasertib CAS No. 2268739-68-8

Properties

CAS No.

2268739-68-8

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone

InChI

InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1

InChI Key

LMXPZWQVDDSYHH-RYUDHWBXSA-N

Isomeric SMILES

C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4

Canonical SMILES

C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Flizasertib (GDC-8264): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (GDC-8264) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling node that regulates multiple cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[4][5][6] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[5][7] By inhibiting RIPK1 kinase activity, this compound has the potential to ameliorate tissue damage and inflammation in a range of diseases.[3][8] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Discovery

The discovery of this compound was the result of a high-throughput screening campaign followed by extensive structure-activity relationship (SAR) and structure-based design efforts. The initial hit identified from the screen was optimized to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GDC-8264 as a clinical candidate.[8]

Synthesis

A stereocontrolled, multi-step synthesis has been developed for the manufacturing of this compound (GDC-8264) on a multi-kilogram scale. The synthesis is chromatography-free and provides the final compound with high purity and stereoselectivity.[9]

Key Synthetic Steps:

The synthesis involves several key transformations, including a diastereoselective reductive amination to set the desired stereochemistry, a triazole ring formation, a deoxyfluorination step, and a late-stage Weinreb ketone formation.[9]

Experimental Protocol: First-Generation Synthesis of this compound (GDC-8264)

The following is a representative, high-level overview of the synthetic route. For a detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions, please refer to the publication: "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264" in Organic Process Research & Development.[9]

G cluster_synthesis Simplified Synthetic Workflow of this compound (GDC-8264) Start Commercially Available Starting Materials Step1 Diastereoselective Reductive Amination Start->Step1 Intermediate1 Key Chiral Intermediate Step1->Intermediate1 Step2 Triazole Condensation Intermediate1->Step2 Intermediate2 Triazole Intermediate Step2->Intermediate2 Step3 Alcohol Deoxyfluorination Intermediate2->Step3 Intermediate3 Fluorinated Intermediate Step3->Intermediate3 Step4 Late-Stage Weinreb Ketone Formation Intermediate3->Step4 This compound This compound (GDC-8264) Step4->this compound

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound is a reversible inhibitor of the kinase activity of RIPK1.[2] By binding to the ATP-binding pocket of RIPK1, this compound prevents the autophosphorylation of RIPK1 and its subsequent activation of downstream signaling pathways that lead to necroptosis and inflammation.[5][8]

RIPK1 Signaling Pathway

RIPK1 plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB.[1] However, upon certain stimuli, such as TNFα, and in the absence of caspase-8 activity, the kinase function of RIPK1 becomes dominant, leading to the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL) and execution of necroptosis.[4][5] this compound specifically inhibits this kinase-dependent pathway.

G cluster_ripk1_pathway RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Caspase-8 active ComplexIIb Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 inactive Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis This compound This compound (GDC-8264) This compound->ComplexIIb Inhibits RIPK1 kinase activity

Caption: Simplified RIPK1 signaling pathway.

Quantitative Data

In Vitro Potency
AssayCell LineParameterValueReference
RIPK1 Kinase Assay-Kd*0.462 nM[10]
Cellular Necroptosis AssayHT-29EC500.010 µM[8]
Ex vivo CCL4 ReleaseHuman Whole BloodIC500.58 ng/mL[2][11][12]
Pharmacokinetic Parameters in Healthy Volunteers (Phase I Study)
ParameterValueReference
Mean Terminal Half-life (t1/2)10-13 hours[2][3][11]
Accumulation Ratio (AR)~1.4[2][3][11]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure for determining the in vitro potency of a compound against RIPK1 kinase.

  • Reagents and Materials:

    • Recombinant human RIPK1 (e.g., from a commercial vendor).

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP.

    • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein).

    • Test compound (this compound) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the test compound (this compound) at a range of concentrations.

    • Add the RIPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay (Representative Protocol)

This protocol describes a general method to assess the ability of a compound to inhibit TNFα-induced necroptosis in a human cell line.

  • Reagents and Materials:

    • HT-29 human colon adenocarcinoma cells (or other suitable cell line).

    • Cell culture medium (e.g., McCoy's 5A with 10% FBS).

    • Human TNFα.

    • Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis.

    • Test compound (this compound) at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test compound (this compound) for a specified time (e.g., 1 hour).

    • Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk).

    • Incubate the cells for a sufficient time to induce cell death (e.g., 24 hours).

    • Measure cell viability using a suitable reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition of cell death at each compound concentration and determine the EC50 value.

G cluster_workflow Cellular Necroptosis Assay Workflow Start Seed Cells Step1 Pre-treat with This compound Start->Step1 Step2 Induce Necroptosis (TNFα + z-VAD-fmk) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Measure Cell Viability Step3->Step4 End Data Analysis (EC50) Step4->End

Caption: Workflow for the cellular necroptosis assay.

Clinical Development

This compound (GDC-8264) has been evaluated in Phase I clinical trials in healthy volunteers and is being investigated for the treatment of various inflammatory conditions.[2][3][11][13] A Phase II study is evaluating the efficacy and safety of GDC-8264 in preventing cardiac surgery-associated acute kidney injury.[14]

Conclusion

This compound (GDC-8264) is a promising, selective inhibitor of RIPK1 kinase activity with a well-defined mechanism of action and favorable pharmacokinetic profile. The data presented in this technical guide, including its synthesis, in vitro and in vivo activity, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1-mediated necroptosis and inflammation. Further investigation into the clinical efficacy of this compound in various disease models is warranted.

References

In Vitro Exploration of Flizasertib's Potential Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (AT9283) is a multi-targeted kinase inhibitor, recognized primarily for its potent inhibition of Aurora kinases A and B, and Janus kinase 2 (JAK2). While extensively studied in the context of oncology, the direct anti-inflammatory properties of this compound in dedicated in vitro studies are not yet extensively documented in publicly available literature. However, by examining the established roles of its key targets—Polo-like kinase 1 (PLK1), which is also inhibited by some multi-kinase inhibitors in this class, and JAK2—in inflammatory signaling, we can construct a robust theoretical framework and propose experimental designs to investigate its potential anti-inflammatory efficacy.

This technical guide provides a detailed overview of the potential mechanisms through which this compound may exert anti-inflammatory effects, outlines comprehensive experimental protocols for testing these hypotheses in vitro, and presents the relevant signaling pathways. The information is based on the known functions of PLK1 and the JAK/STAT pathway in inflammation.

Potential Mechanisms of Anti-Inflammatory Action

This compound's potential to modulate inflammatory responses likely stems from its inhibition of two critical signaling hubs: the JAK/STAT pathway and PLK1-mediated pathways.

  • JAK2 Inhibition and the JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of pro-inflammatory cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-6. Upon cytokine binding to their receptors, JAKs become activated, phosphorylate STAT proteins, which then translocate to the nucleus to induce the transcription of inflammatory genes. By inhibiting JAK2, this compound could theoretically block this cascade, leading to a reduction in the production of key inflammatory mediators.

  • PLK1 Inhibition : Polo-like kinase 1 is a master regulator of the cell cycle, but emerging evidence has implicated it in inflammatory processes. PLK1 has been shown to interact with components of the NF-κB signaling pathway and the NLRP3 inflammasome, two central pillars of the innate immune response. Inhibition of PLK1 could, therefore, dampen inflammatory responses by interfering with these pathways.

Quantitative Data Summary (Hypothetical)

As direct in vitro studies on this compound's anti-inflammatory effects are limited, the following tables are presented as templates. They illustrate the types of quantitative data that would be generated from the experimental protocols described below to characterize the compound's efficacy.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS (1 µg/mL)HighHighHigh
This compound (0.1 µM) + LPSReducedReducedReduced
This compound (1 µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound (10 µM) + LPSStrongly ReducedStrongly ReducedStrongly Reduced

Table 2: IC₅₀ Values of this compound for Cytokine Inhibition

CytokineIC₅₀ (µM)
TNF-αValue
IL-6Value
IL-1βValue

Key Experimental Protocols

The following are detailed methodologies for foundational in vitro experiments to assess the anti-inflammatory properties of this compound.

Experiment 1: Cytokine Profiling in Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines in response to a bacterial endotoxin mimic.

Cell Lines:

  • Murine macrophage cell line: RAW 264.7

  • Human monocytic cell line: THP-1 (differentiated into macrophages)

Protocol:

  • Cell Culture and Differentiation (for THP-1):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • To differentiate, seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and allow cells to rest for 24 hours before treatment.

  • Treatment:

    • Pre-treat the differentiated THP-1 or RAW 264.7 macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • Quantification of Cytokines:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed cytokine reduction is not due to cytotoxicity.

Experiment 2: Western Blot Analysis of NF-κB and JAK/STAT Pathway Activation

Objective: To determine if this compound inhibits the activation of key signaling proteins in the NF-κB and JAK/STAT pathways.

Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells as described in Experiment 1. For JAK/STAT analysis, stimulate cells with a relevant cytokine like IFN-γ (10 ng/mL) or IL-6 (20 ng/mL) instead of LPS.

    • For NF-κB, use shorter stimulation times (e.g., 15-60 minutes with LPS). For STATs, use short stimulation times (e.g., 15-30 minutes with cytokine).

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-p65 (NF-κB)

      • Total p65

      • Phospho-IκBα

      • Total IκBα

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 LPS-Induced NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Genes PLK1_node PLK1 PLK1_node->IKK Potential Modulation This compound This compound This compound->PLK1_node Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound via PLK1.

G cluster_1 Cytokine-Induced JAK/STAT Pathway Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT_Nuc p-STAT (nucleus) STAT_P->STAT_Nuc Translocation Genes Inflammatory Gene Expression STAT_Nuc->Genes This compound This compound This compound->JAK2 Inhibition

Caption: Direct inhibition of the JAK/STAT pathway by this compound.

G cluster_workflow General In Vitro Anti-Inflammatory Assay Workflow A 1. Culture Macrophages (e.g., RAW 264.7 or THP-1) B 2. Pre-treat with this compound (or Vehicle Control) A->B C 3. Stimulate with Inflammatory Agent (e.g., LPS, IFN-γ) B->C D 4. Harvest Supernatant & Cell Lysate C->D E 5a. Cytokine Analysis (ELISA) D->E F 5b. Signaling Protein Analysis (Western Blot) D->F

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

While direct evidence for this compound's anti-inflammatory activity is still emerging, its known inhibitory action on JAK2 and the potential for modulating PLK1-related inflammatory pathways provide a strong rationale for its investigation as an anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to systematically evaluate the in vitro anti-inflammatory effects of this compound, quantify its potency, and elucidate its precise mechanisms of action. Such studies are critical for potentially expanding the therapeutic applications of this kinase inhibitor into the realm of inflammatory diseases.

Flizasertib: A Deep Dive into its Regulatory Role in TNF-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action of Flizasertib (GDC-8264), a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its crucial role in the modulation of Tumor Necrosis Factor (TNF)-induced cell death pathways. This document provides a comprehensive overview of the signaling cascades involved, quantitative data on this compound's activity, and detailed experimental protocols for studying its effects.

Introduction to TNF-Induced Cell Death and the Role of RIPK1

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and the immune response. Binding of TNF to its receptor, TNFR1, can trigger a cascade of intracellular signaling events leading to diverse cellular outcomes, including inflammation, survival, or programmed cell death in the form of apoptosis or necroptosis.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node downstream of the TNFR1 complex, acting as a key determinant of the cellular response to TNF. The kinase activity of RIPK1 is essential for the induction of both apoptosis and a regulated form of necrosis known as necroptosis. In the TNF signaling pathway, upon recruitment to the TNFR1 signaling complex (Complex I), RIPK1 can initiate a signaling cascade that leads to the formation of a secondary cytosolic complex known as the ripoptosome (for apoptosis) or the necrosome (for necroptosis).

Apoptosis , or programmed cell death, is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In the context of TNF signaling, RIPK1 can contribute to the activation of Caspase-8, a key initiator caspase.

Necroptosis , on the other hand, is a regulated, caspase-independent form of cell death that is morphologically characterized by cell swelling and lysis, leading to the release of cellular contents and subsequent inflammation. The kinase activity of RIPK1 is indispensable for the activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), the core components of the necroptotic machinery.

Given its central role in mediating pro-inflammatory and cell death signals, RIPK1 has become an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.

This compound (GDC-8264): A Selective RIPK1 Kinase Inhibitor

This compound (GDC-8264) is a potent, selective, and reversible small molecule inhibitor of the kinase activity of RIPK1.[1][2] By targeting RIPK1, this compound is being investigated for its therapeutic potential in ameliorating tissue damage and treating various inflammatory conditions.[2][3]

Quantitative Data on this compound's Activity

A Phase I clinical trial in healthy volunteers has provided key insights into the pharmacokinetic and pharmacodynamic properties of this compound.

ParameterValueReference
Target Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]
Mechanism of Action Potent, selective, and reversible inhibitor of RIPK1 kinase activity[1][2]
Half-Maximal Inhibitory Concentration (IC50) 0.58 ng/mL (for inhibition of CCL4 release, a downstream marker of RIPK1 pathway activation)[1]
Mean Terminal Half-Life 10-13 hours[1]
Accumulation on Multiple Dosing Limited (Accumulation Ratio [AR] ~ 1.4)[1]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound (GDC-8264).

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in TNF-induced cell death pathways and the proposed mechanism of action for this compound.

TNF_Signaling_Pathway cluster_0 TNF-Induced Cell Death Pathways TNFα TNFα TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-κB NF-κB Complex I->NF-κB FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Apoptosis Apoptosis Necroptosis Necroptosis Inflammation/Survival Inflammation/Survival This compound This compound Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL MLKL->Necroptosis NF-κB->Inflammation/Survival

Caption: TNF-α binding to TNFR1 initiates the formation of Complex I, leading to the activation of RIPK1. RIPK1 kinase activity can then trigger either apoptosis via the FADD/Caspase-8 axis or necroptosis through RIPK3/MLKL. This compound inhibits the kinase activity of RIPK1, thereby blocking both apoptotic and necroptotic cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in regulating TNF-induced cell death.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol is designed to induce necroptosis in a cell line and to quantify the inhibitory effect of this compound.

Cell Line: HaCaT (human keratinocyte cell line) or other suitable cell lines expressing RIPK1, RIPK3, and MLKL.

Materials:

  • HaCaT cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Human TNF-α (100 ng/mL final concentration)

  • SMAC mimetic (e.g., 100 nM final concentration)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)

  • This compound (GDC-8264) at various concentrations

  • Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Induction of Necroptosis: Add a combination of TNF-α (100 ng/mL), a SMAC mimetic (100 nM), and z-VAD-fmk (20 µM) to the wells.

  • Incubation: Incubate the plate for 8-24 hours at 37°C in a CO2 incubator.

  • Assessment of Cell Viability:

    • CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • LDH Assay: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the untreated control and the TNF-α/SMAC mimetic/z-VAD-fmk treated control. Plot a dose-response curve to determine the IC50 of this compound.

Necroptosis_Inhibition_Workflow Start Start End End Process Process Decision Decision Seed HaCaT cells in 96-well plate Seed HaCaT cells in 96-well plate Pre-treat with this compound Pre-treat with this compound Seed HaCaT cells in 96-well plate->Pre-treat with this compound Induce necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Induce necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Pre-treat with this compound->Induce necroptosis (TNFα + SMAC mimetic + z-VAD-fmk) Incubate for 8-24h Incubate for 8-24h Induce necroptosis (TNFα + SMAC mimetic + z-VAD-fmk)->Incubate for 8-24h Measure Cell Viability (CCK-8/LDH assay) Measure Cell Viability (CCK-8/LDH assay) Incubate for 8-24h->Measure Cell Viability (CCK-8/LDH assay) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Cell Viability (CCK-8/LDH assay)->Data Analysis (IC50 determination) Data Analysis (IC50 determination)->End

Caption: Experimental workflow for assessing the inhibition of TNF-induced necroptosis by this compound.

Western Blot Analysis of Necroptotic Signaling

This protocol is used to analyze the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

  • Cell lysates from the necroptosis induction experiment

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against:

    • p-RIPK1

    • RIPK1

    • p-RIPK3

    • RIPK3

    • p-MLKL

    • MLKL

    • GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Conclusion

This compound is a promising therapeutic agent that targets the kinase activity of RIPK1, a central regulator of TNF-induced cell death. By inhibiting RIPK1, this compound can effectively block both apoptotic and necroptotic pathways, thereby offering a potential treatment for a variety of inflammatory and neurodegenerative diseases driven by excessive TNF signaling and subsequent cell death. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms and therapeutic applications of this compound.

References

Flizasertib (GDC-8264): A Technical Overview of Preclinical Data in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib, also known as GDC-8264, is a potent, selective, and orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Developed by Genentech, this compound targets a key mediator of inflammatory signaling and cell death, positioning it as a promising therapeutic candidate for a range of inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data for this compound in inflammatory disease models, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound is a serine/threonine kinase inhibitor that specifically targets the kinase activity of RIPK1.[5] RIPK1 is a critical signaling node that regulates multiple pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3][6] By inhibiting the kinase function of RIPK1, this compound is designed to ameliorate tissue damage and reduce inflammation driven by stimuli such as tumor necrosis factor (TNF)-α and Toll-like receptors.[2][4][6] Importantly, preclinical studies suggest that this compound does not affect the scaffolding function of RIPK1, which is involved in pro-survival signaling, indicating a potentially favorable safety profile.[2]

Preclinical Efficacy and Potency

In Vitro Cellular Activity

This compound has demonstrated potent inhibition of RIPK1-dependent necroptotic cell death in various human and primate cell lines. A key finding is its species-specific activity, showing higher potency in primate cells compared to rodent cells.[7]

Table 1: In Vitro Cellular Potency of this compound (GDC-8264)

Cell LineSpeciesAssayEndpointPotency (IC₅₀/EC₅₀)
Human HT-29HumanTBZ-induced necroptosisCell ViabilityPotent Inhibition (Specific value not cited)
Primate CellsCynomolgus MonkeyTBZ-induced necroptosisCell ViabilityPotent Inhibition (Specific value not cited)
Rodent Cell LinesMouse, RatTBZ-induced necroptosisCell ViabilityLess Potent Inhibition (Specific value not cited)
Human Whole BloodHumanEx vivo stimulationCCL4 ReleaseIC₅₀: 0.58 ng/mL[2][6][8][9]

TBZ: TNF-α, BV-6 (IAP antagonist), and z-VAD-FMK (pan-caspase inhibitor)

In Vivo Animal Models

This compound has shown significant efficacy in a preclinical mouse model of systemic inflammatory response syndrome (SIRS).[7]

Table 2: In Vivo Efficacy of this compound (GDC-8264) in a Mouse SIRS Model

Animal ModelTreatmentDosingPrimary EndpointResult
TNF + zVAD-induced SIRS in C57BL/6 miceThis compound (GDC-8264)Oral administration 15 min prior to inductionBody TemperatureDose-dependent inhibition of hypothermia[7]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties for oral administration.[7]

Table 3: Pharmacokinetic Properties of this compound (GDC-8264) in Preclinical Species

SpeciesIV Dose (mg/kg)PO Dose (mg/kg)Plasma Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Half-life (t₁/₂, h)Oral Bioavailability (F, %)
C57BL/6 Mouse152.40.8412100
Sprague-Dawley Rat154.02.591077
Beagle Dog0.526.52.311182
Cynomolgus Monkey0.521.40.325.482

Experimental Protocols

In Vitro Necroptosis Assay

Objective: To determine the potency of this compound in inhibiting RIPK1-mediated necroptotic cell death.

Methodology:

  • Cell Culture: Human, primate, or rodent cell lines (e.g., HT-29) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (GDC-8264) for a specified period.

  • Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (e.g., BV-6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Methodology:

  • Animal Model: C57BL/6 mice are used for this model.

  • Compound Administration: this compound (GDC-8264) is administered orally at various doses. A vehicle control group is also included.

  • Induction of SIRS: Systemic inflammation is induced by the co-administration of murine TNF-α and the pan-caspase inhibitor z-VAD-FMK.

  • Monitoring: The primary endpoint, body temperature, is monitored over time as a measure of the inflammatory response (hypothermia is a characteristic of this model).

  • Data Analysis: The effect of this compound on inhibiting the TNF-induced drop in body temperature is analyzed and compared to the vehicle-treated group to determine dose-dependent efficacy.

Signaling Pathway and Experimental Workflow Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (Pro-survival/Pro-inflammatory) TNFR1->Complex_I Recruitment RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold Complex_II Complex II (Necrosome) (Pro-death) Complex_I->Complex_II Transition NFkB NF-kB Activation RIPK1_scaffold->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes RIPK1_kinase RIPK1 (Kinase Activity) Complex_II->RIPK1_kinase RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Oligomerization & Membrane Pore Formation This compound This compound (GDC-8264) This compound->RIPK1_kinase Inhibition

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic pathway.

Experimental_Workflow_SIRS_Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Animals C57BL/6 Mice Grouping Grouping: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - ... Animals->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Induction Induce SIRS: Inject TNF-α + z-VAD-FMK Dosing->Induction 15 min post-dosing Measurement Monitor Body Temperature over time Induction->Measurement Analysis Data Analysis: Compare temperature changes between groups Measurement->Analysis Endpoint Primary Endpoint: Inhibition of Hypothermia Analysis->Endpoint

Caption: Workflow for evaluating this compound efficacy in a mouse SIRS model.

Conclusion

The preclinical data available for this compound (GDC-8264) strongly support its development as a therapeutic agent for inflammatory diseases. Its potent and selective inhibition of RIPK1 kinase activity translates to efficacy in both in vitro and in vivo models of inflammation. The favorable pharmacokinetic profile across multiple species further underscores its potential as an orally administered drug. Ongoing and future clinical trials will be crucial in determining the therapeutic utility of this compound in various human inflammatory conditions.[1][3]

References

Methodological & Application

Flizasertib Protocol for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib, also known as GDC-8264, is a potent, selective, and orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases and conditions where tissue damage is mediated by these pathways. These application notes provide detailed protocols for the in vitro evaluation of this compound in cell culture assays.

Mechanism of Action

This compound selectively binds to an allosteric pocket of RIPK1, locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a key step in the activation of downstream signaling cascades. Specifically, this compound blocks the signaling pathway initiated by tumor necrosis factor-alpha (TNF-α) that leads to necroptosis, a form of programmed necrotic cell death. It has been shown to be more potent against primate RIPK1 compared to rodent orthologs.[1]

Data Presentation

The potency of this compound has been evaluated in various in vitro systems. The following table summarizes the available data on its inhibitory concentrations.

System/Cell LineAssay TypeParameterValueReference
Human Whole BloodCCL4 ReleaseIC500.58 ng/mL[2][3][4]
Human HT-29 CellsNecroptosis InhibitionEC500.010 µM[5]
Mouse CellsNecroptosis InhibitionEC50>10 µM[5]
Rat CellsNecroptosis InhibitionEC50>10 µM[5]
Human RIPK1Biochemical Kinase AssayKiapp0.00071 µM[1]
Cynomolgus Monkey RIPK1Biochemical Kinase AssayKiapp0.0013 µM[1]
Mouse RIPK1Biochemical Kinase AssayKiapp4.5 µM[1]
Rat RIPK1Biochemical Kinase AssayKiapp>10 µM[1]

Signaling Pathway

The diagram below illustrates the TNF-α signaling pathway and the point of intervention by this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, which can lead to either cell survival through NF-κB activation or cell death. Under conditions where caspase-8 is inhibited, RIPK1 kinase activity leads to the phosphorylation of RIPK3 and MLKL, culminating in necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

Flizasertib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNF-α TNFa->TNFR1 binds NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p Caspase-8 inhibition RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p phosphorylates MLKL_p p-MLKL RIPK3_p->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis oligomerizes & forms pores This compound This compound This compound->RIPK1_p inhibits

Caption: this compound inhibits RIPK1 phosphorylation, blocking necroptosis.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Human colorectal adenocarcinoma cells (HT-29)

    • Murine fibrosarcoma cells (L929)

    • Other relevant cell lines expressing RIPK1.

  • Reagents:

    • This compound (GDC-8264)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Tumor Necrosis Factor-alpha (TNF-α), human and mouse

    • Pan-caspase inhibitor (e.g., z-VAD-FMK)

    • Cell culture medium (e.g., DMEM, McCoy's 5A)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate (e.g., 24h) Cell_Seeding->Incubation_1 Pre_treatment Pre-treat with this compound (various concentrations) Incubation_1->Pre_treatment Incubation_2 Incubate (e.g., 1-2h) Pre_treatment->Incubation_2 Necroptosis_Induction Induce necroptosis (TNF-α + z-VAD-FMK) Incubation_2->Necroptosis_Induction Incubation_3 Incubate (e.g., 24-48h) Necroptosis_Induction->Incubation_3 Assay Perform Cell Viability or LDH Assay Incubation_3->Assay Data_Analysis Analyze data and calculate IC50/EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro testing of this compound.

Protocol 1: Cell Viability Assay to Determine EC50 of this compound in HT-29 Cells

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced necroptosis.

  • Cell Seeding:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and seed the cells into a 96-well clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO and then further dilute in culture medium to the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Induction of Necroptosis:

    • Prepare a solution of human TNF-α (final concentration 20 ng/mL) and z-VAD-FMK (final concentration 20 µM) in culture medium.

    • Add 50 µL of this solution to all wells except the no-treatment control wells.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Cell Viability:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and the TNF-α + z-VAD-FMK treated wells without this compound (0% protection).

    • Plot the percentage of viability against the logarithm of this compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).

Protocol 2: LDH Release Assay for Necroptosis Assessment in L929 Cells

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of necroptosis.

  • Cell Seeding:

    • Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2 x 104 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours.

  • Compound Treatment and Necroptosis Induction:

    • Follow steps 2 and 3 from Protocol 1, using mouse TNF-α (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • LDH Measurement:

    • After the 24-48 hour incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at a specific wavelength (e.g., 490 nm).

    • To determine the maximum LDH release, lyse the cells in the control wells with the lysis buffer provided in the kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of this compound concentration and determine the EC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. The provided protocols offer a framework for the in vitro characterization of this compound and other RIPK1 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to inhibit necroptosis in vitro highlights its therapeutic potential for inflammatory and cell death-mediated diseases.

References

Flizasertib in Preclinical Research: A Guide to Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Flizasertib, also known as GDC-8264, is a potent and selective, orally bioavailable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical mediator of cellular inflammatory and death pathways, including apoptosis and necroptosis.[1] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. These notes provide a summary of available preclinical data on this compound's dosage and administration in animal models to guide researchers in designing their in vivo studies.

Pharmacokinetic Profile in Animals

Pharmacokinetic studies of this compound (GDC-8264) have been conducted in several animal species, demonstrating its suitability for oral administration. The compound exhibits favorable pharmacokinetic properties, supporting its development for treating RIPK1-driven diseases.[1]

Animal ModelRoute of AdministrationKey Findings
SCID Mice OralFavorable pharmacokinetic profile.[1]
Sprague-Dawley Rats OralFavorable pharmacokinetic profile.[1]
Beagle Dogs OralFavorable pharmacokinetic profile.[1]
Cynomolgus Monkeys OralFavorable pharmacokinetic profile; No-Observed-Adverse-Effect Level (NOAEL) established to guide human dose selection.[1]

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these preclinical studies are not publicly available in the reviewed literature.

Efficacy in Animal Models of Inflammatory Disease

This compound (GDC-8264) has demonstrated efficacy in various animal models of inflammatory diseases, highlighting its therapeutic potential.

Note: Specific dosages, vehicles, and administration schedules for this compound in these models are not consistently reported in publicly accessible literature. The following protocols are based on general methodologies for the respective animal models and should be optimized for specific experimental needs.

Experimental Protocols

General Considerations for Oral Administration

For preclinical studies, this compound can be formulated as a suspension for oral gavage. The choice of vehicle is critical for ensuring consistent absorption and minimizing any confounding effects. Common vehicles for oral administration of small molecules in rodents include:

  • 0.5% (w/v) Methylcellulose in water

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Polyethylene glycol (e.g., PEG400) diluted in water or saline

  • Corn oil

It is essential to determine the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.

Protocol 1: Systemic Inflammation Model (e.g., LPS-induced Endotoxemia)

This model is used to evaluate the anti-inflammatory effects of a compound in response to a systemic inflammatory challenge.

Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)

  • Age: 8-12 weeks

  • Sex: Male or Female (should be consistent within the study)

Materials:

  • This compound (GDC-8264)

  • Vehicle (e.g., 0.5% Methylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Oral gavage needles

  • Syringes

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • This compound Administration:

    • Prepare a fresh suspension of this compound in the chosen vehicle on the day of the experiment.

    • Administer this compound or vehicle via oral gavage at a specified time point (e.g., 1 hour) before the LPS challenge. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).

  • LPS Challenge:

    • Prepare a solution of LPS in sterile saline.

    • Administer LPS via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.

  • Monitoring and Sample Collection:

    • Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection).

    • At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and tissues for histological or molecular analysis.

Experimental Workflow for Systemic Inflammation Model

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_challenge Inflammatory Challenge cluster_post Post-Challenge Analysis acclimatization Animal Acclimatization grouping Randomize into Groups acclimatization->grouping formulation Prepare this compound Suspension grouping->formulation administration Oral Gavage: Vehicle or this compound formulation->administration lps Intraperitoneal Injection of LPS administration->lps monitoring Monitor Clinical Signs lps->monitoring collection Collect Blood and Tissues monitoring->collection analysis Cytokine, Histological, and Molecular Analysis collection->analysis

Caption: Workflow for evaluating this compound in a systemic inflammation model.

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, a key signaling molecule in pathways that regulate inflammation and cell death.

RIPK1 Signaling Pathway and Point of Inhibition by this compound

G cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TLR_ligand TLR Ligands TLR TLR TLR_ligand->TLR RIPK1 RIPK1 TNFR1->RIPK1 TLR->RIPK1 NFkB NF-κB Activation (Pro-survival & Inflammation) Apoptosis Apoptosis Necroptosis Necroptosis RIPK1->NFkB Scaffolding function RIPK1->Apoptosis Kinase activity RIPK1->Necroptosis Kinase activity This compound This compound This compound->RIPK1 Inhibits kinase activity

References

Application Notes and Protocols: Detecting RIPK1 Phosphorylation Following Flizasertib Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2] The phosphorylation of RIPK1, particularly at serine 166 (p-RIPK1 Ser166), is a key indicator of its kinase activation and a crucial event in the initiation of necroptosis, a form of programmed cell death.[1][3] Flizasertib is a potent and selective inhibitor of RIPK1 kinase activity.[2] Consequently, monitoring the phosphorylation status of RIPK1 is essential for understanding the mechanism of action of this compound and its potential as a therapeutic agent in inflammatory and neurodegenerative diseases. This document provides a detailed protocol for the detection and quantification of RIPK1 phosphorylation at Ser166 in cell culture models treated with this compound using Western blotting.

Signaling Pathway

The signaling cascade leading to RIPK1 activation and subsequent necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα). This triggers the formation of a membrane-bound complex (Complex I) that can lead to pro-survival signaling. However, under certain conditions, a cytosolic complex (Complex IIb or the necrosome) forms, leading to the autophosphorylation and activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death by necroptosis. This compound, as a RIPK1 kinase inhibitor, is expected to block the autophosphorylation of RIPK1 at Ser166, thereby inhibiting the downstream signaling events of the necroptosis pathway.

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates p-RIPK1 (S166) p-RIPK1 (S166) RIPK1->p-RIPK1 (S166) Autophosphorylation RIPK3 RIPK3 p-RIPK1 (S166)->RIPK3 Phosphorylates p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-RIPK3->MLKL Phosphorylates p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation Necroptosis Necroptosis p-MLKL->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow involves cell culture and treatment, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with inducer (e.g., TNFα) - Treat with this compound Lysate_Prep 2. Cell Lysis - Wash cells with PBS - Add lysis buffer with phosphatase  and protease inhibitors Cell_Culture->Lysate_Prep Protein_Quant 3. Protein Quantification - e.g., BCA Assay Lysate_Prep->Protein_Quant SDS_PAGE 4. SDS-PAGE - Denature proteins - Separate by size Protein_Quant->SDS_PAGE Transfer 5. Western Blot Transfer - Transfer proteins to PVDF membrane SDS_PAGE->Transfer Immunodetection 6. Immunodetection - Block membrane - Incubate with primary antibodies  (p-RIPK1, Total RIPK1, Loading Control) - Incubate with secondary antibody Transfer->Immunodetection Data_Analysis 7. Data Analysis - Image acquisition - Densitometry - Normalize to loading control Immunodetection->Data_Analysis

Caption: Experimental workflow for Western blot analysis of RIPK1 phosphorylation.

Data Presentation

The following table presents illustrative quantitative data from a dose-response experiment. The data demonstrates the expected decrease in the ratio of phosphorylated RIPK1 (p-RIPK1) to total RIPK1 with increasing concentrations of this compound. This data is for exemplary purposes and should be replaced with experimentally generated results.

This compound (nM)p-RIPK1 (Ser166) (Arbitrary Units)Total RIPK1 (Arbitrary Units)Loading Control (Arbitrary Units)Normalized p-RIPK1 / Total RIPK1 Ratio
0 (Vehicle)1.001.051.020.95
10.851.031.010.83
100.521.061.030.49
1000.151.041.000.14
10000.051.021.010.05

Experimental Protocols

Materials and Reagents
  • Cell Line: HT-29 (human colon adenocarcinoma) or other suitable cell line expressing RIPK1.

  • Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Treatment:

    • Human TNF-α

    • SM-164 (IAP inhibitor)

    • z-VAD-FMK (pan-caspase inhibitor)

    • This compound

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.

  • Western Blot: PVDF membrane, transfer buffer, methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[4]

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166) antibody

    • Mouse anti-RIPK1 antibody

    • Mouse anti-GAPDH or other suitable loading control antibody

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induction of RIPK1 Phosphorylation: To induce necroptosis and RIPK1 phosphorylation, treat the cells with a cocktail of TNF-α (e.g., 50 ng/mL), SM-164 (e.g., 200 nM), and z-VAD-FMK (e.g., 50 µM) for the desired time (e.g., 5 hours).

Cell Lysis
  • Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for SDS-PAGE.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto a precast polyacrylamide gel and run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.

Stripping and Reprobing

To detect total RIPK1 and a loading control on the same membrane, the blot can be stripped and reprobed.

  • Stripping: After imaging for p-RIPK1, wash the membrane in TBST and then incubate in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween20, pH 2.2, in 1 L of water) for 10-20 minutes at room temperature.[1]

  • Washing: Wash the membrane extensively with PBS and then TBST.

  • Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

  • Reprobing: Incubate the membrane with the primary antibody for total RIPK1, followed by the appropriate secondary antibody and detection as described above. Repeat the stripping and reprobing process for the loading control antibody (e.g., GAPDH).

Data Analysis and Quantification
  • Densitometry: Use image analysis software to measure the band intensity for p-RIPK1, total RIPK1, and the loading control for each sample.

  • Normalization:

    • Normalize the p-RIPK1 signal to the loading control signal for each lane.

    • Normalize the total RIPK1 signal to the loading control signal for each lane.

    • Calculate the ratio of normalized p-RIPK1 to normalized total RIPK1 to determine the relative phosphorylation level.

This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on RIPK1 phosphorylation. Careful execution of these steps will yield reliable and quantifiable data crucial for advancing research and development in RIPK1-targeted therapies.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines Using Flizasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib is an orally available, potent, and selective small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[2][3][4][5] In the context of cancer, dysregulation of these pathways can lead to tumor survival and progression. By inhibiting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy to modulate these pathways and induce apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Mechanism of Action

This compound targets the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[3] The inhibition of RIPK1 kinase activity can lead to two primary outcomes depending on the cellular context: the induction of apoptosis or the inhibition of necroptosis.[3][4][5] In many cancer cell types, the inhibition of RIPK1's pro-survival signaling functions can tip the balance towards apoptosis. The RIPK1 signaling pathway is complex, with its role in cell fate determination being context-dependent.[6][7]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound in a panel of human cancer cell lines after a 72-hour incubation period. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and can be determined using a cell viability assay such as the MTT or resazurin assay.

Cell LineCancer TypeHypothetical IC50 (µM)
JurkatT-cell Leukemia0.5
A549Non-small Cell Lung Cancer1.2
MCF-7Breast Cancer2.5
HCT116Colorectal Cancer0.8
U-87 MGGlioblastoma3.1

Note: These are example values and the actual IC50 will vary depending on the cell line and experimental conditions.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This table illustrates the expected results from a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining in a cancer cell line treated with this compound for 48 hours.

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle (DMSO)-95 ± 2.13 ± 0.52 ± 0.3
This compound170 ± 3.520 ± 2.810 ± 1.2
This compound545 ± 4.235 ± 3.120 ± 2.5

Mandatory Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling in Apoptosis and Necroptosis cluster_extrinsic Extrinsic Pathway cluster_cell_fate Cell Fate Decision TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates Complex IIa Complex IIa (Apoptosome) (FADD, pro-Caspase-8, RIPK1) RIPK1->Complex IIa Forms Complex IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->Complex IIb Forms (if Caspase-8 inhibited) This compound This compound This compound->RIPK1 Inhibits Kinase Activity Caspase-8 Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Induces Complex IIa->Caspase-8 Activates Necroptosis Necroptosis Complex IIb->Necroptosis Induces

Caption: RIPK1 signaling pathway in apoptosis and necroptosis.

Experimental_Workflow Experimental Workflow for Assessing this compound-Induced Apoptosis Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with this compound (Varying Concentrations and Time Points) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (MTT/Resazurin) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol is for the quantitative analysis of apoptotic cells following treatment with this compound.[8][9]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins to confirm the mechanism of cell death induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-RIPK1, anti-pRIPK1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Application Notes and Protocols: Investigating Flizasertib in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of the latest available data, there are no published preclinical or clinical studies specifically evaluating Flizasertib in combination with other kinase inhibitors. This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Current research primarily focuses on its potential as a monotherapy in inflammatory diseases, neurodegenerative conditions, and certain acute injuries.

This document, therefore, provides a foundational guide for researchers interested in exploring the potential of such combination therapies. It includes:

  • An overview of this compound's mechanism of action.

  • A rationale for combining RIPK1 inhibition with other kinase inhibitors.

  • Hypothetical signaling pathways and experimental workflows.

  • General protocols for assessing the efficacy of kinase inhibitor combinations.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1. RIPK1 is a critical signaling node that regulates cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that contributes to the pathology of numerous inflammatory and degenerative diseases. By inhibiting RIPK1 kinase activity, this compound aims to mitigate the detrimental effects of necroptosis and inflammation.

Rationale for Combination Therapy with Other Kinase Inhibitors

The complexity and redundancy of intracellular signaling pathways often lead to adaptive resistance to single-agent kinase inhibitors. Combining inhibitors that target distinct but interconnected pathways can offer several advantages:

  • Synergistic Efficacy: Achieving a therapeutic effect that is greater than the sum of the individual agents.

  • Overcoming Resistance: Targeting parallel or downstream escape pathways that may be activated in response to single-agent therapy.

  • Dose Reduction: Potentially allowing for lower doses of each agent, thereby reducing toxicity while maintaining efficacy.

Given RIPK1's central role in inflammation and cell death, combining this compound with inhibitors of other key kinases involved in these processes presents a rational therapeutic strategy. Potential combination partners could include inhibitors of:

  • Bruton's Tyrosine Kinase (BTK): Important in B-cell receptor signaling and inflammation.

  • Spleen Tyrosine Kinase (SYK): A key mediator of immunoreceptor signaling.

  • Janus Kinases (JAKs): Central to cytokine signaling pathways.

  • Phosphoinositide 3-Kinases (PI3Ks): Crucial for cell survival, proliferation, and metabolism.

Hypothetical Signaling Pathways and Interactions

The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling and its regulation of NF-κB, apoptosis, and necroptosis pathways. It also depicts hypothetical points of intervention for other kinase inhibitors that could be combined with this compound.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis This compound This compound This compound->ComplexIIb Inhibits RIPK1 Kinase Activity BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->NFkB Inhibits SYK_Inhibitor SYK Inhibitor SYK_Inhibitor->NFkB Inhibits JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->NFkB Inhibits PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->NFkB Inhibits

Caption: RIPK1 Signaling and Potential Combination Targets.

General Experimental Workflow for Evaluating Kinase Inhibitor Combinations

The following diagram outlines a general workflow for the preclinical evaluation of this compound in combination with another kinase inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A 1. Single Agent Dose-Response (IC50 Determination) B 2. Combination Matrix Assay (Cell Viability, e.g., MTS/CTG) A->B C 3. Synergy Analysis (Chou-Talalay or Bliss Independence) B->C D 4. Mechanistic Studies (Western Blot, Apoptosis/Necroptosis Assays) C->D E 5. Select Relevant Animal Model (e.g., Disease Model, Xenograft) C->E Promising Synergy F 6. Pharmacokinetic/Pharmacodynamic Studies E->F G 7. Efficacy Studies (Single Agents vs. Combination) F->G H 8. Toxicity Assessment G->H

Caption: General Preclinical Workflow for Combination Studies.

Protocols for Key Experiments

The following are generalized protocols that can be adapted for the study of this compound in combination with other kinase inhibitors.

Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effects of their combination.

Materials:

  • Relevant cell line(s)

  • Complete cell culture medium

  • This compound and other kinase inhibitor(s) of interest

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Single Agent Titration:

    • Prepare serial dilutions of this compound and the other kinase inhibitor in complete medium.

    • Treat cells with a range of concentrations of each inhibitor individually.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Combination Matrix:

    • Prepare a matrix of drug concentrations, with this compound diluted along the rows and the other inhibitor along the columns.

    • Treat cells with the various combinations.

    • Incubate for the same period as the single-agent titration.

  • Viability Measurement:

    • After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • For single agents, calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

    • For the combination, use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effects of single and combined inhibitor treatments on key signaling proteins.

Materials:

  • Cells treated as described above

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-MLKL, anti-cleaved Caspase-3, anti-phospho-BTK, anti-phospho-AKT, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse treated cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Data Presentation (Hypothetical Example)

Should experimental data become available, it should be presented in a clear, tabular format for easy comparison.

Table 1: In Vitro IC50 Values of Single Agents

Cell LineThis compound IC50 (nM)Kinase Inhibitor X IC50 (nM)
Cell Line A[Insert Value][Insert Value]
Cell Line B[Insert Value][Insert Value]

Table 2: Combination Index (CI) Values for this compound and Kinase Inhibitor X

Cell LineFa = 0.50 (CI Value)Fa = 0.75 (CI Value)Fa = 0.90 (CI Value)
Cell Line A[Insert Value][Insert Value][Insert Value]
Cell Line B[InsertValue][Insert Value][Insert Value]
Fa: Fraction affected (e.g., 0.50 represents 50% inhibition of cell growth)

Conclusion

While specific data on the combination of this compound with other kinase inhibitors is currently lacking, the central role of RIPK1 in cell death and inflammation provides a strong rationale for exploring such combinations. The protocols and workflows outlined in this document offer a general framework for researchers to begin investigating the potential synergies and mechanisms of action of these novel therapeutic strategies. As our understanding of kinase signaling networks continues to grow, rationally designed combination therapies will be crucial in developing more effective treatments for a wide range of diseases.

References

Application Notes and Protocols for Assessing Flizasertib Efficacy in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (also known as Volasertib/BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] PLK1 is overexpressed in numerous cancers and is associated with poor prognosis.[3][4] Emerging evidence highlights the crucial role of PLK1 in the function of immune cells. In activated alloreactive T cells, PLK1 expression is upregulated, and its inhibition can prevent T cell activation and induce apoptosis.[5] Furthermore, PLK1 is involved in the assembly of the immune synapse in cytotoxic T lymphocytes (CTLs), a critical process for target cell killing.[6] This suggests that this compound may have immunomodulatory effects, making it a compound of interest for immuno-oncology and autoimmune disease research.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound on primary human immune cells, specifically T cells and dendritic cells (DCs). The protocols cover essential assays for determining cytotoxicity, effects on cell cycle progression, induction of apoptosis, and target engagement.

Data Presentation

The following tables summarize the reported efficacy of this compound in various cell lines, providing a reference for designing experiments in primary immune cells.

Table 1: this compound (Volasertib) IC50 Values for Cell Viability in Various Cell Lines

Cell LineCell TypeIC50 (nM)Reference
HeLaCervical Cancer20[1]
CaskiCervical Cancer2020[1]
BEL7402Hepatocellular Carcinoma6[7]
HepG2Hepatocellular Carcinoma2854[7]
SMMC7721Hepatocellular Carcinoma3970[7]
SK-Hep1Hepatocellular Carcinoma7025[7]
MyLaCutaneous T-cell Lymphoma<50[8]
HCT 116Colon Carcinoma23[9]
NCI-H460Lung Carcinoma21[9]
BROMelanoma11[9]
GRANTA-519Hematopoietic Cancer15[9]
HL-60Hematopoietic Cancer32[9]
THP-1Hematopoietic Cancer36[9]
RajiHematopoietic Cancer37[9]

Table 2: Summary of this compound (Volasertib) Effects on Cell Cycle and Apoptosis

Cell LineEffectConcentration (nM)Duration (h)Reference
NCI-H460G2/M Arrest10 - 100024[9]
NCI-H460Apoptosis Induction10048[9]
8505C, 8305C, KAT18Early Apoptosis10024[10]
8505C, 8305C, KAT18Sub-G1 Apoptosis10024[10]
Glioblastoma Stem CellsIncreased Apoptosis (with radiation)Not SpecifiedNot Specified[11]
Glioblastoma Stem CellsG2/M ArrestNot SpecifiedNot Specified[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PLK1_Signaling_in_T_Cell_Activation PLK1 Signaling in T Cell Activation TCR TCR Engagement Lck Lck Activation TCR->Lck PLK1_Activation PLK1 Activation Lck->PLK1_Activation Centrosome_Polarization Centrosome Polarization PLK1_Activation->Centrosome_Polarization Microtubule_Growth Microtubule Growth PLK1_Activation->Microtubule_Growth Immune_Synapse Immune Synapse Formation Centrosome_Polarization->Immune_Synapse Microtubule_Growth->Immune_Synapse Cytotoxicity Cytotoxicity Immune_Synapse->Cytotoxicity This compound This compound This compound->PLK1_Activation

Caption: PLK1 signaling cascade in T cell activation and cytotoxicity.

Flizasertib_Efficacy_Workflow Experimental Workflow for this compound Efficacy Assessment cluster_isolation Cell Isolation & Culture cluster_treatment Drug Treatment cluster_assays Efficacy Assessment PBMC_Isolation Isolate PBMCs from Whole Blood T_Cell_Isolation Isolate T Cells PBMC_Isolation->T_Cell_Isolation DC_Generation Generate Monocyte-Derived DCs PBMC_Isolation->DC_Generation Cell_Culture Culture Primary Immune Cells T_Cell_Isolation->Cell_Culture DC_Generation->Cell_Culture Flizasertib_Treatment Treat with this compound (Dose-Response) Cell_Culture->Flizasertib_Treatment Viability Cell Viability Assay (MTT/Resazurin) Flizasertib_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Flizasertib_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Flizasertib_Treatment->Cell_Cycle Target_Engagement Target Engagement (NanoBRET) Flizasertib_Treatment->Target_Engagement Cytokine Cytokine Secretion (ELISA/Multiplex) Flizasertib_Treatment->Cytokine

Caption: Workflow for assessing this compound's efficacy in primary immune cells.

Experimental Protocols

Isolation and Culture of Primary Human T Cells

Objective: To isolate and culture primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human T cell isolation kit (e.g., Pan T Cell Isolation Kit, human)

  • Recombinant human IL-2

Protocol:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in RPMI-1640 complete medium.

  • T Cell Isolation:

    • Isolate T cells from the PBMC suspension using a negative selection T cell isolation kit according to the manufacturer's instructions.

  • T Cell Culture and Activation:

    • Resuspend the purified T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

    • For activation, culture T cells with anti-CD3/CD28 beads and recombinant human IL-2 (e.g., 20 U/mL).

    • Incubate cells at 37°C in a 5% CO2 humidified incubator.

Generation of Monocyte-Derived Dendritic Cells (DCs)

Objective: To generate immature dendritic cells from peripheral blood monocytes.

Materials:

  • PBMCs (isolated as described in Protocol 1)

  • RPMI-1640 complete medium

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) for maturation (optional)

Protocol:

  • Monocyte Isolation:

    • Plate PBMCs in a T-75 flask at a density of 5-10 x 10^6 cells/mL in RPMI-1640 medium.

    • Incubate for 2 hours at 37°C to allow monocytes to adhere.

    • Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

  • DC Differentiation:

    • Add complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the adherent monocytes.

    • Culture for 5-7 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days.

    • Immature DCs will detach and can be harvested by gentle pipetting.

  • DC Maturation (Optional):

    • To induce maturation, treat immature DCs with LPS (e.g., 100 ng/mL) for 24-48 hours.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of primary immune cells.

Materials:

  • Primary T cells or DCs

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • DMSO or Solubilization buffer

  • Plate reader

Protocol:

  • Seed 1 x 10^5 cells per well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in complete medium. Add 100 µL of the diluted drug to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

  • For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

  • Measure the absorbance (MTT) at 570 nm or fluorescence (Resazurin) at 560 nm excitation/590 nm emission using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Primary T cells or DCs

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2 x 10^5 cells per well in a 24-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Activated primary T cells

  • This compound

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat activated T cells with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

PLK1 Target Engagement using NanoBRET™ Assay

Objective: To confirm that this compound engages its target, PLK1, within primary immune cells.

Materials:

  • Primary T cells

  • NanoBRET™ PLK1 Target Engagement Assay kit (Promega)

  • This compound

  • Luminometer

Protocol: Note: This protocol is adapted for primary T cells and may require optimization.

  • Transfect primary T cells with the NanoLuc®-PLK1 fusion vector using a method suitable for primary lymphocytes (e.g., electroporation).

  • Seed the transfected cells in a 96-well plate.

  • Add the NanoBRET™ Tracer to the cells.

  • Treat the cells with a serial dilution of this compound and incubate for the recommended time (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the BRET signal on a luminometer.

  • Calculate the IC50 value for target engagement.

Cytokine Secretion Assay

Objective: To assess the effect of this compound on the production of key cytokines by activated T cells.

Materials:

  • Activated primary T cells

  • This compound

  • ELISA or Multiplex assay kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)

  • Plate reader for ELISA or Luminex instrument for multiplex assays

Protocol:

  • Activate T cells as described in Protocol 1.

  • Treat the activated T cells with various concentrations of this compound for 24-48 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of this compound on cytokine production.[12]

References

Flizasertib as a Tool Compound for Studying Necroptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis is highly pro-inflammatory due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells.[2] The core signaling pathway of necroptosis is mediated by a series of protein kinases, with Receptor-Interacting Protein Kinase 1 (RIPK1) being a central player.[2][3]

Flizasertib (also known as GDC-8264) is a potent, selective, and orally available small molecule inhibitor of RIPK1 kinase activity.[3][4] Its ability to specifically block the catalytic function of RIPK1 without affecting its scaffolding role makes it an invaluable tool for dissecting the mechanisms of necroptosis and for investigating the therapeutic potential of targeting this pathway.[3] These application notes provide detailed protocols and data for utilizing this compound to study necroptosis in a laboratory setting.

Mechanism of Action of this compound in Necroptosis

The most well-characterized necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[2] Upon stimulation with TNF-α, especially under conditions where apoptosis is inhibited (e.g., by co-treatment with a pan-caspase inhibitor like z-VAD-FMK and a SMAC mimetic to deplete cellular Inhibitor of Apoptosis Proteins), RIPK1 is activated through autophosphorylation.[1] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[5] RIPK3, in turn, phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptosis pathway.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[5]

This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This blockade of the initial enzymatic step in the necroptosis cascade effectively prevents the downstream activation of RIPK3 and MLKL, thereby inhibiting necroptotic cell death.

Necroptosis_Pathway cluster_0 Stimuli cluster_1 Signaling Cascade TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits SMAC mimetic SMAC mimetic cIAPs cIAPs SMAC mimetic->cIAPs inhibits z-VAD-FMK z-VAD-FMK Caspase-8 Caspase-8 z-VAD-FMK->Caspase-8 inhibits p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 autophosphorylation RIPK3 RIPK3 p-RIPK1->RIPK3 recruits & phosphorylates Necrosome Formation Necrosome Formation p-RIPK1->Necrosome Formation p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 p-RIPK3->Necrosome Formation MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL MLKL Oligomerization MLKL Oligomerization p-MLKL->MLKL Oligomerization Necrosome Formation->MLKL phosphorylates Membrane Translocation Membrane Translocation MLKL Oligomerization->Membrane Translocation Necroptosis Necroptosis Membrane Translocation->Necroptosis induces This compound This compound This compound->p-RIPK1 inhibits

Caption: Necroptosis signaling pathway and inhibition by this compound.

Quantitative Data for RIPK1 Inhibitors

While specific IC50 or EC50 values for this compound in cell-based necroptosis assays are not widely available in public literature, its high potency has been demonstrated in other assays of RIPK1 pathway activation.[3][4] For comparative purposes, this table includes the available data for this compound alongside data for other commonly used RIPK1 inhibitors.

CompoundTargetAssay TypeCell Line / SystemStimulusIC50 / EC50Reference
This compound (GDC-8264) RIPK1CCL4 ReleaseHuman Whole Blood-IC50: 0.58 ng/mL[3][4]
Necrostatin-1s (Nec-1s)RIPK1Cell ViabilityHT-29TNF-α, SMAC mimetic, z-VAD-FMKEC50: ~20-50 nM[2]
GSK'963RIPK1Cell ViabilityL929TNF-α, z-VAD-FMKIC50: 1 nM[2]
RIPA-56RIPK1Cell ViabilityHT-29TNF-α, SMAC mimetic, z-VAD-FMKEC50: 28 nM[2]
GNE684RIPK1Cell ViabilityMultiple human & mouse linesNecroptotic stimuliPotent inhibitor[2]

Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Experimental Workflow for a Necroptosis Inhibition Assay

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in a multi-well plate B Allow cells to adhere overnight A->B C Pre-treat with this compound (or vehicle control) for 1-2 hours B->C D Induce necroptosis with TSZ (TNF-α + SMAC mimetic + z-VAD-FMK) C->D E Incubate for a defined period (e.g., 6-24 hours) D->E F1 Cell Viability Assay (e.g., CellTiter-Glo) E->F1 F2 LDH Release Assay E->F2 F3 Western Blot for p-RIPK1, p-RIPK3, p-MLKL E->F3 F4 Microscopy with Propidium Iodide E->F4

Caption: Workflow for a necroptosis inhibition assay using this compound.

Application Notes

Compound Preparation and Storage
  • Solubility: this compound is typically soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Use in Cell Culture
  • Cell Line Selection: Human colorectal adenocarcinoma HT-29 cells are a commonly used model for studying TNF-α-induced necroptosis. Other suitable cell lines include human U937 monocytic cells and murine L929 fibrosarcoma cells.[2]

  • Determining Optimal Concentration: It is crucial to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the EC50 of this compound for inhibiting necroptosis in your specific cell system.

  • Controls: Always include the following controls in your experiments:

    • Untreated cells (negative control)

    • Vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration)

    • Necroptosis induction control (cells treated with the necroptotic stimulus, e.g., TSZ)

    • Optional: A known necroptosis inhibitor (e.g., Necrostatin-1s) as a positive control for inhibition.

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay using HT-29 Cells

This protocol describes how to induce necroptosis in HT-29 cells and assess the inhibitory effect of this compound using a cell viability assay.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (GDC-8264)

  • Human TNF-α (recombinant)

  • SMAC mimetic (e.g., Birinapant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • DMSO (cell culture grade)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Carefully remove the medium from the wells and add 50 µL of medium containing the desired concentrations of this compound (or vehicle control).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Necroptosis Induction:

    • Prepare a 2X necroptosis induction cocktail in culture medium. For HT-29 cells, a typical final concentration is:

      • 20-100 ng/mL TNF-α

      • 100-500 nM SMAC mimetic

      • 20 µM z-VAD-FMK

    • Add 50 µL of the 2X necroptosis induction cocktail to each well (except for the untreated control wells, to which 50 µL of normal medium should be added).

  • Incubation:

    • Incubate the plate for 12-24 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Western Blot Analysis of Necroptosis Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Materials:

  • 6-well plates

  • Reagents for necroptosis induction and this compound treatment as in Protocol 1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Wet or semi-dry transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • anti-phospho-RIPK1 (Ser166)

    • anti-RIPK1

    • anti-phospho-RIPK3 (Ser227)

    • anti-RIPK3

    • anti-phospho-MLKL (Ser358)

    • anti-MLKL

    • anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Treat the cells with this compound (or vehicle) followed by the necroptosis-inducing stimulus (TSZ) as described in Protocol 1. A shorter incubation time (e.g., 4-8 hours) is often sufficient to observe protein phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

Conclusion

This compound is a highly valuable tool for the study of necroptosis. Its potency and selectivity for RIPK1 allow for precise interrogation of the role of this kinase in various cellular and disease models. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their investigations of necroptotic cell death.

References

Application Notes and Protocols for Flizasertib Treatment in Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells, are revolutionizing disease modeling and drug discovery. Their ability to recapitulate the complex architecture and function of human organs in vitro makes them a powerful platform for preclinical drug evaluation.[1][2] Flizasertib is an orally available inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[3][4][5] These application notes provide a comprehensive guide for the experimental design of this compound treatment in organoid cultures, offering detailed protocols for assessing its efficacy and mechanism of action.

Mechanism of Action of this compound

This compound targets RIPK1, a crucial kinase involved in the cellular response to stimuli such as tumor necrosis factor (TNF)-α.[3][5] RIPK1 acts as a central node in signaling pathways that determine cell fate, leading to either survival through the activation of NF-κB or programmed cell death via apoptosis or necroptosis.[5] By inhibiting the kinase activity of RIPK1, this compound can modulate these pathways, making it a promising therapeutic agent for diseases driven by RIPK1-mediated inflammation and cell death.[3][4]

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in cell survival and death pathways, and the point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex I TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 Complex I->RIPK1 Complex IIa Complex IIa (FADD, Caspase-8, RIPK1) RIPK1->Complex IIa Deubiquitination Complex IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->Complex IIb Deubiquitination NFkB NF-κB RIPK1->NFkB Ubiquitination Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis Cell Survival\nInflammation Cell Survival & Inflammation NFkB->Cell Survival\nInflammation This compound This compound This compound->RIPK1

Caption: RIPK1 Signaling Pathway and this compound's Point of Inhibition.

Experimental Design and Protocols

A typical experimental workflow for evaluating this compound in organoid cultures is outlined below.

Start Organoid Culture Establishment Thaw Thaw & Expand Organoids Start->Thaw Plate Plate Organoids for Assay Thaw->Plate Treat This compound Treatment (Dose-Response) Plate->Treat Incubate Incubation (e.g., 72 hours) Treat->Incubate Assay Endpoint Assays Incubate->Assay Viability Cell Viability Assay Assay->Viability Apoptosis Apoptosis Assay Assay->Apoptosis CellCycle Cell Cycle Analysis Assay->CellCycle Analysis Data Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis End Conclusion Analysis->End

Caption: General Experimental Workflow for this compound Treatment in Organoids.

Protocol 1: Organoid Culture and Maintenance

This protocol describes the general steps for thawing, expanding, and maintaining organoid cultures for subsequent drug screening.[6]

Materials:

  • Cryopreserved patient-derived or cell line-derived organoids

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid expansion medium (specific to the organoid type)

  • 37°C incubator with 5% CO₂

  • Sterile cell culture plates (e.g., 24-well or 96-well)

  • Organoid dissociation reagent (e.g., 3dGRO™ Organoid Dissociation Reagent)[7]

Procedure:

  • Thawing: Rapidly thaw a cryovial of organoids in a 37°C water bath.

  • Washing: Transfer the organoids to a conical tube with basal medium and centrifuge to pellet.

  • Resuspension: Resuspend the organoid pellet in cold basement membrane matrix.

  • Plating: Dispense droplets of the organoid-matrix suspension into pre-warmed culture plates.[7]

  • Solidification: Incubate the plate at 37°C for 10-15 minutes to solidify the matrix domes.[7]

  • Feeding: Gently add pre-warmed organoid expansion medium to each well.

  • Maintenance: Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Passaging: Once organoids are dense, dissociate them using an appropriate reagent and re-plate as described above.

Protocol 2: this compound Dose-Response Assay

This protocol details how to determine the effective concentration of this compound on organoid viability.

Materials:

  • Established organoid cultures in a 96-well plate format[7][8]

  • This compound stock solution (in DMSO)

  • Organoid expansion medium

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)[8][9]

  • Luminometer

Procedure:

  • Plating: Seed organoids in a 96-well plate as described in Protocol 1.[7] Allow organoids to form for 24-48 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in organoid expansion medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂.[7]

  • Viability Assessment:

    • Equilibrate the plate to room temperature.[7]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[7]

    • Mix by shaking for 5 minutes and then incubate for 25-30 minutes at room temperature, protected from light.[7]

    • Measure the luminescence using a plate reader.[7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the normalized luminescence signal against the log of the drug concentration.

Data Presentation:

Table 1: Dose-Response of this compound on Organoid Viability

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle Control)150,00012,000100%
0.01145,00011,50096.7%
0.1120,0009,80080.0%
175,0006,50050.0%
1020,0002,10013.3%
1005,0008003.3%

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Assay

This protocol describes the detection of apoptosis in organoids treated with this compound using a caspase-3/7 activity assay.

Materials:

  • Organoids treated with this compound as in Protocol 2

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 3D)

  • Luminometer or fluorescence microscope

Procedure:

  • Treatment: Treat organoids with this compound at concentrations around the determined IC50 value for 24-48 hours.[10]

  • Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the organoids and medium.

  • Incubation: Incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Luminometer-based: Measure the luminescence to quantify overall caspase activity.

    • Microscopy-based: Use a fluorescence microscope to visualize and count apoptotic cells within the organoids.[10]

  • Data Analysis: Normalize the caspase activity to the vehicle control and compare the levels of apoptosis at different this compound concentrations.

Data Presentation:

Table 2: Apoptosis Induction by this compound in Organoids

TreatmentMean Caspase-3/7 Activity (RLU)Standard DeviationFold Change vs. Control
Vehicle Control5,0004501.0
This compound (IC50/2)12,0001,1002.4
This compound (IC50)25,0002,3005.0
This compound (IC50*2)38,0003,5007.6

Note: Data are hypothetical and for illustrative purposes only.

Protocol 4: Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution in organoids following this compound treatment using flow cytometry.

Materials:

  • Organoids treated with this compound

  • Organoid dissociation reagent

  • Cell staining buffer

  • DNA staining dye (e.g., Propidium Iodide)

  • RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat organoids with this compound for a duration that is relevant to cell cycle progression (e.g., 24 hours).

  • Dissociation: Harvest and dissociate the organoids into a single-cell suspension.[11]

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA dye and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.[11][12]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the vehicle control.

Data Presentation:

Table 3: Effect of this compound on Organoid Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45%35%20%
This compound (IC50)65%20%15%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

These application notes and protocols provide a robust framework for investigating the effects of this compound in organoid cultures. By employing these standardized methods, researchers can obtain reliable and reproducible data on the dose-dependent efficacy, induction of apoptosis, and impact on the cell cycle, thereby accelerating the preclinical evaluation of this promising RIPK1 inhibitor. The use of patient-derived organoids, in particular, holds significant promise for advancing personalized medicine approaches.[1][13]

References

Measuring Cytokine Release in Response to Flizasertib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flizasertib (GDC-8264) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling node that regulates inflammatory responses and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and autoimmune diseases. By inhibiting the kinase activity of RIPK1, this compound has the potential to modulate the production of pro-inflammatory cytokines and ameliorate disease pathology.

These application notes provide detailed protocols for measuring the in vitro effect of this compound on the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The provided methodologies are essential for researchers and drug development professionals seeking to characterize the immunomodulatory properties of this compound and other RIPK1 inhibitors.

Signaling Pathway

The signaling pathway below illustrates the central role of RIPK1 in mediating inflammatory cytokine production upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α). This compound exerts its effect by inhibiting the kinase activity of RIPK1, thereby disrupting the downstream signaling cascades that lead to the transcription and release of pro-inflammatory cytokines.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Recruits RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitinates IKK Complex IKK Complex RIPK1->IKK Complex Activates MAPK Cascade MAPK Cascade RIPK1->MAPK Cascade Activates This compound This compound This compound->RIPK1 Inhibits I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases Gene Transcription Gene Transcription NF-kappa-B->Gene Transcription Translocates & Activates MAPK Cascade->Gene Transcription Activates Cytokine mRNA Cytokine mRNA Gene Transcription->Cytokine mRNA Produces Cytokine Release Cytokine Release Cytokine mRNA->Cytokine Release Translates to

Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory effects of this compound on the production of pro-inflammatory cytokines. The data for IL-1β is derived from in vitro studies with this compound (GDC-8264) in human whole blood.[2] As specific dose-response data for TNF-α and IL-6 with this compound is not publicly available, representative data from studies with other selective RIPK1 inhibitors are included for illustrative purposes and are clearly noted.

Table 1: Inhibitory Effect of this compound on IL-1β Release

This compound (GDC-8264) ConcentrationInhibition of IL-1β Release (IC50)Inhibition of IL-1β Release (IC90)
As per study[2]0.00086 ± 0.00021 µM0.0046 ± 0.00077 µM

Data from TBZ-stimulated human whole blood assay.[2]

Table 2: Representative Inhibitory Effects of a Selective RIPK1 Inhibitor (GSK2982772) on Cytokine Release

CytokineIC50 (nM)Cell System
TNF-αNot explicitly quantified, but shown to be inhibitedHuman Ulcerative Colitis Explants
IL-6Not explicitly quantified, but shown to be inhibitedHuman Ulcerative Colitis Explants

Data is qualitative, indicating concentration-dependent reduction of spontaneous cytokine production.[3][4]

Table 3: Representative Inhibitory Effects of a RIPK1 Inhibitor (Necrostatin-1) on Cytokine Release

CytokineEffectCell System
TNF-αSignificantly decreasedNot specified
IL-6Significantly decreasedNot specified
IL-1βSignificantly decreasedNot specified

Data indicates a qualitative decrease in cytokine levels.[5]

Experimental Protocols

The following are detailed protocols for conducting in vitro cytokine release assays to evaluate the efficacy of this compound.

Experimental Workflow

Experimental_Workflow Isolate PBMCs Isolate PBMCs Cell Culture Cell Culture Isolate PBMCs->Cell Culture Seed cells Pre-incubation Pre-incubation Cell Culture->Pre-incubation Add this compound Stimulation Stimulation Pre-incubation->Stimulation Add LPS Incubation Incubation Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cytokine Measurement Cytokine Measurement Supernatant Collection->Cytokine Measurement ELISA / Multiplex Data Analysis Data Analysis Cytokine Measurement->Data Analysis

Caption: Workflow for In Vitro Cytokine Release Assay.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Resuspend the cells to the desired concentration in complete RPMI-1640 medium for the cytokine release assay.

Protocol 2: In Vitro Cytokine Release Assay using Human PBMCs

Materials:

  • Isolated human PBMCs

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (stock solution in sterile water or PBS)

  • Complete RPMI-1640 medium

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration in all wells, including controls, should be kept constant and at a non-toxic level (e.g., ≤ 0.1%).

  • Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

  • Pre-incubate the plate for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL is a common starting point for stimulation.

  • Add 50 µL of the LPS solution to the stimulated wells. For unstimulated controls, add 50 µL of complete RPMI-1640 medium.

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 18-24 hours in a humidified incubator at 37°C and 5% CO2.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • The collected supernatants can be stored at -80°C until cytokine measurement.

Protocol 3: Measurement of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit.

  • Briefly, the general steps involve:

    • Coating the ELISA plate with a capture antibody specific for the target cytokine.

    • Blocking non-specific binding sites.

    • Adding the standards and collected supernatants to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Calculate the concentration of the cytokines in the experimental samples by interpolating their absorbance values from the standard curve.

  • Determine the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

  • Plot the dose-response curve and calculate the IC50 value for each cytokine.

Note on Multiplex Assays: For a more comprehensive analysis of cytokine release, multiplex bead-based assays (e.g., Luminex) or electrochemiluminescence-based assays (e.g., Meso Scale Discovery) can be used to simultaneously measure multiple cytokines from a single small volume of supernatant. Follow the manufacturer's protocols for these assays.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the immunomodulatory effects of this compound. By accurately measuring the inhibition of key pro-inflammatory cytokines, researchers can gain valuable insights into the therapeutic potential of this RIPK1 inhibitor for a range of inflammatory diseases. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the mechanism of action and the experimental design. The summarized data, while highlighting the need for more specific quantitative information for this compound's effect on TNF-α and IL-6, provides a strong rationale for its anti-inflammatory properties.

References

Troubleshooting & Optimization

Optimizing Flizasertib Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Flizasertib (GDC-8264) concentration for cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as GDC-8264, is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular inflammatory responses and cell death pathways, including apoptosis and necroptosis. By inhibiting the kinase activity of RIPK1, this compound can modulate these signaling pathways, making it a compound of interest for studying and potentially treating inflammatory diseases and certain cancers.

Q2: What is a typical concentration range for this compound in a cell viability assay?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. Based on available preclinical data, a broad range to consider for initial screening would be from low nanomolar (nM) to low micromolar (µM). It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 nM) and increasing logarithmically (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How do I choose the right cell viability assay to use with this compound?

Commonly used colorimetric assays like MTT, MTS, or WST-8 (CCK-8) are suitable for use with this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a widely used assay where viable cells with active metabolism convert MTT into a purple formazan product.

  • CCK-8 (Cell Counting Kit-8): This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan. It is generally considered to have lower cytotoxicity than MTT.

The choice of assay may depend on factors such as cell type, desired sensitivity, and workflow. It is advisable to validate the chosen assay for your specific experimental setup.

Q4: How long should I incubate the cells with this compound before performing the viability assay?

The incubation time is a critical parameter and should be optimized for each cell line and experimental goal. A common starting point is 24 to 72 hours. Shorter incubation times may be sufficient to observe acute cytotoxic effects, while longer incubation times might be necessary to capture effects on cell proliferation. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Data Presentation: this compound In Vitro Activity

Cell LineAssay TypeParameterValueReference
HT29 (Human Colorectal Adenocarcinoma)Inhibition of Necroptotic Cell DeathIC500.0078 µM
HT29 (Human Colorectal Adenocarcinoma)Cellular PotencyEC500.010 µM
L929 (Mouse Fibrosarcoma)Inhibition of Necroptotic Cell DeathIC500.12 µM
H9c2 (Rat Cardiomyoblast)Inhibition of Necroptotic Cell DeathIC500.79 µM
Primary Human Colon CellsInhibition of Necroptotic Cell DeathIC500.00072 µM
Whole Blood (Human)Inhibition of CCL4 ReleaseIC500.58 ng/mL[1][2]

Note: The potency of this compound can differ between human and rodent cell lines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Low signal or no dose-response - this compound concentration is too low or too high- Incubation time is too short- Cell seeding density is too low- Test a wider range of concentrations, including higher and lower ends.- Increase the incubation time (e.g., 48h or 72h).- Optimize the initial cell seeding density to ensure sufficient metabolic activity at the time of the assay.
Unexpectedly high cell viability at high this compound concentrations - Compound precipitation at high concentrations- Cell line is resistant to this compound- Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration.- Confirm the expression of RIPK1 in your cell line.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent reagent quality- Fluctuations in incubator conditions- Use cells within a consistent and low passage number range.- Use fresh, high-quality reagents and prepare fresh dilutions for each experiment.- Regularly monitor and maintain incubator temperature, CO2, and humidity levels.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using MTT Assay
  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration.

    • Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Optimizing this compound Concentration using CCK-8 Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Follow step 4 from the MTT assay protocol to analyze the data and determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration A 1. Cell Seeding (Optimize Density) B 2. Compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Viability Assay (e.g., MTT or CCK-8) B->C D 4. Data Acquisition (Absorbance Reading) C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: A flowchart outlining the key steps for optimizing this compound concentration in cell viability assays.

G cluster_pathway Simplified RIPK1 Signaling Pathway and Inhibition by this compound Stimuli Inflammatory Stimuli (e.g., TNFα) RIPK1 RIPK1 Stimuli->RIPK1 Apoptosis Apoptosis RIPK1->Apoptosis Necroptosis Necroptosis RIPK1->Necroptosis Inflammation Inflammation RIPK1->Inflammation This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1, a key kinase in apoptosis, necroptosis, and inflammation pathways.

References

Troubleshooting inconsistent results with Flizasertib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flizasertib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of inflammatory signaling pathways and programmed cell death, including apoptosis and necroptosis. By inhibiting RIPK1, this compound can modulate these pathways, which are implicated in a variety of inflammatory diseases and other pathological conditions.

Q2: How should this compound be stored and handled?

Proper storage and handling of this compound are critical for maintaining its stability and activity.

ConditionStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from supplier datasheets.

It is recommended to protect the compound from light and moisture. For preparing stock solutions, high-purity DMSO is the recommended solvent.

Q3: In which solvent is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental design. This section provides guidance on common issues and their potential solutions.

Problem 1: Higher than expected IC50 values or lack of cellular response.

Potential CauseTroubleshooting Steps
Compound Degradation Ensure this compound has been stored correctly as per the guidelines in the table above. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Solubility Issues After diluting the DMSO stock solution into aqueous media, ensure the compound remains in solution. Precipitation can occur, reducing the effective concentration. Visually inspect for precipitates and consider vortexing the final solution before adding to cells. The stability of compounds in cell culture media can be influenced by media components.[1][3][4][5]
Cell Line Insensitivity The sensitivity of different cell lines to RIPK1 inhibition can vary significantly. It is advisable to test a panel of cell lines to identify a responsive model. IC50 values are cell line and time-dependent.[6][7]
Incorrect Assay Endpoint The timing of the assay endpoint is critical. IC50 values can change depending on the incubation time with the compound.[6][7] Perform time-course experiments to determine the optimal endpoint for your specific cell line and experimental conditions.

Problem 2: High variability between experimental replicates.

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well. Uneven cell distribution can lead to significant variability.
Edge Effects in Multi-well Plates "Edge effects" can occur in multi-well plates due to uneven evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or reagents can introduce significant errors. Ensure proper pipette calibration and technique.

Problem 3: Discrepancy between in vitro kinase assay and cell-based assay results.

Potential CauseTroubleshooting Steps
Cellular Permeability and Efflux The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to lower intracellular concentrations than expected.
Off-Target Effects This compound may have off-target effects that can influence cellular responses and confound the interpretation of results.[8][9] It is important to consider the broader biological context of the cellular assay.
Metabolism of the Compound Cells can metabolize the compound, leading to a decrease in its effective concentration over time.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific cell line and experimental conditions.

Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Appropriate cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT, XTT, or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For XTT/Resazurin: Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for RIPK1 Pathway Activation

This protocol can be used to assess the effect of this compound on the phosphorylation of RIPK1 or downstream targets.

Materials:

  • This compound

  • Responsive cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-RIPK1, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., a known activator of the RIPK1 pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination TAK1 TAK1 RIPK1->TAK1 activates FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 activates LUBAC LUBAC LUBAC->RIPK1 Ubiquitination IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression promotes Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Integrity Start->Check_Compound Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Assay Evaluate Assay Protocol Start->Check_Assay Storage Proper Storage? Check_Compound->Storage Cell_Health Healthy & Consistent Cells? Check_Cells->Cell_Health Endpoint Optimal Endpoint? Check_Assay->Endpoint Fresh_Stock Fresh Stock Solution? Storage->Fresh_Stock Yes Resolve_Compound Prepare Fresh Aliquots and Solutions Storage->Resolve_Compound No Solubility Solubility Issues? Fresh_Stock->Solubility Yes Fresh_Stock->Resolve_Compound No Solubility->Resolve_Compound Yes Seeding_Density Consistent Seeding? Cell_Health->Seeding_Density Yes Resolve_Cells Optimize Cell Culture and Seeding Cell_Health->Resolve_Cells No Contamination Mycoplasma Contamination? Seeding_Density->Contamination Yes Contamination->Resolve_Cells Yes Controls Proper Controls Included? Endpoint->Controls Yes Resolve_Assay Optimize Assay Parameters Endpoint->Resolve_Assay No Reagent_Prep Reagents Prepared Correctly? Controls->Reagent_Prep Yes Controls->Resolve_Assay No Reagent_Prep->Resolve_Assay No Seaden_Density Seaden_Density Seaden_Density->Resolve_Cells No

References

Flizasertib stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Flizasertib in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally available small molecule inhibitor.[1] It is recognized as a potent inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Additionally, this compound has been identified as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammation and cell death pathways.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureApproximate Shelf-Life
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

This information is based on data from suppliers of this compound and general guidelines for similar small molecule inhibitors.

Q3: What solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound and other small molecule kinase inhibitors. For example, a stock solution of 10 mM in DMSO can be prepared. Due to the limited aqueous solubility of many kinase inhibitors, preparing a high-concentration stock in an organic solvent like DMSO is a standard practice.

Q4: How should I prepare working solutions of this compound in aqueous buffers?

Prepare working solutions by diluting the high-concentration DMSO stock into your experimental buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the experimental system. Rapidly mixing or vortexing the solution during dilution can help prevent precipitation.

Troubleshooting Guide

Issue 1: this compound Precipitates in My Experimental Buffer

  • Possible Cause: Poor aqueous solubility of this compound, especially at higher concentrations or in certain buffer compositions. The solubility of many kinase inhibitors is pH-dependent.

  • Solution:

    • Lower the Final Concentration: If possible, reduce the working concentration of this compound in your assay.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most assays.

    • Prepare Fresh Working Solutions: Prepare aqueous working solutions fresh from the DMSO stock just before use. Avoid storing this compound in aqueous buffers for extended periods.

    • Check Buffer pH: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer. Empirically test the solubility of this compound in buffers with slightly different pH values if your experimental system allows.

    • Incorporate a Surfactant: In some biochemical assays, a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds. However, compatibility with your specific assay must be verified.

Issue 2: Inconsistent or No Inhibitory Activity Observed

  • Possible Cause 1: Degradation of this compound. The stability of this compound in your specific experimental buffer and under your experimental conditions (e.g., temperature, light exposure) may be limited.

    • Solution:

      • Prepare fresh working solutions for each experiment.

      • Minimize the exposure of this compound solutions to light and elevated temperatures.

      • If performing long-term experiments (e.g., >24 hours), consider the stability of the compound in your cell culture media or assay buffer over that period. It may be necessary to replenish the compound.

  • Possible Cause 2: Non-specific Binding. Small molecules can sometimes bind to plasticware or other components of the assay system, reducing the effective concentration.

    • Solution:

      • Using low-adhesion microplates and pipette tips can help minimize this issue.

      • Including a small amount of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in biochemical assays can help prevent non-specific binding, but its compatibility with the assay must be confirmed.

  • Possible Cause 3: High ATP Concentration in Kinase Assays. this compound is an ATP-competitive inhibitor of PLK1. If the concentration of ATP in your assay is very high, it can compete with the inhibitor and reduce its apparent potency.

    • Solution:

      • For biochemical kinase assays, use an ATP concentration that is close to the Km value for the specific kinase being tested. This will provide a more accurate determination of the inhibitor's potency (IC50).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO):

    • Warm the vial of solid this compound to room temperature before opening.

    • Weigh out the desired amount of this compound powder. The molecular weight of this compound is 271.29 g/mol .

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen experimental buffer (e.g., PBS, Tris-HCl, or cell culture medium) to achieve the desired final concentrations.

    • Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.

Protocol 2: General In Vitro PLK1 Kinase Assay

  • Assay Buffer Preparation: A typical kinase assay buffer may consist of:

    • 40 mM Tris-HCl, pH 7.5

    • 20 mM MgCl2

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

    • 50 µM Dithiothreitol (DTT) (Note: The optimal buffer composition may vary depending on the specific PLK1 enzyme and substrate used).

  • Assay Procedure:

    • In a microplate, add the PLK1 enzyme and the specific substrate to the kinase assay buffer.

    • Add the desired concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate the enzyme, substrate, and inhibitor for a short period (e.g., 10-15 minutes) at the desired assay temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for PLK1.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

    • Detect the phosphorylation of the substrate using a suitable method (e.g., ADP-Glo, fluorescence polarization, or specific antibodies).

Visualizations

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Aurora_A_Bora Aurora A / Bora PLK1_inactive Inactive PLK1 Aurora_A_Bora->PLK1_inactive Phosphorylates T210 PLK1_active Active PLK1 (p-T210) Centrosome Centrosome Maturation PLK1_active->Centrosome Spindle Bipolar Spindle Formation PLK1_active->Spindle APC_C APC/C Activation PLK1_active->APC_C Cytokinesis Cytokinesis PLK1_active->Cytokinesis This compound This compound This compound->PLK1_active Inhibits

Caption: Simplified PLK1 activation and mitotic functions.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Dilutions Incubate Incubate Enzyme, Substrate, and this compound Reagents->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data (e.g., IC50 Curve) Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

References

How to minimize off-target effects of Flizasertib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of Flizasertib (TAK-960) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as TAK-960, is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine protein kinase that plays a crucial role in regulating key processes during mitosis, including mitotic entry, centrosome maturation, and spindle formation.[3] Due to its overexpression in many human cancers, PLK1 is an attractive target for anticancer therapy.[2][3]

Q2: What are the known off-targets of this compound?

While this compound is highly selective for PLK1, at higher concentrations it can inhibit other kinases. A kinase selectivity profile at a concentration of 1,000 nmol/L showed significant inhibition (>80%) of PLK2, PLK3, Focal Adhesion Kinase (FAK), Myosin Light Chain Kinase (MLCK), and Feline Sarcoma (FES) proto-oncogene.[4] It is crucial to be aware of these potential off-targets to accurately interpret experimental results.

Q3: I'm observing unexpected cytotoxicity at concentrations that are reported to be non-toxic. What could be the cause?

There are several potential reasons for unexpected cytotoxicity:

  • Off-target effects: At higher concentrations, this compound can inhibit other kinases like PLK2, PLK3, FAK, MLCK, and FES, which are involved in various cellular processes including cell survival, migration, and stress responses. Inhibition of these kinases could lead to unintended cytotoxic effects.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to PLK1 inhibition and off-target effects. It's important to determine the specific EC50 for your cell line of interest.

  • Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular response to inhibitors. Ensure consistent experimental conditions.

  • Compound stability: Ensure the compound is properly stored and handled to maintain its activity.

Q4: My cells are not showing the expected G2/M arrest after this compound treatment. What should I check?

  • Concentration and incubation time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time to observe G2/M arrest. This can be cell-line dependent. A time-course experiment is recommended.

  • Cell cycle synchronization: If you are using synchronized cells, ensure the synchronization protocol is working efficiently.

  • Detection method: Verify that your method for assessing cell cycle progression (e.g., flow cytometry with propidium iodide staining) is optimized.

  • On-target activity: Confirm that this compound is inhibiting its target, PLK1, in your cells by assessing the phosphorylation of downstream markers like Histone H3.

Q5: How can I confirm that the observed effects in my experiment are due to PLK1 inhibition and not off-target effects?

  • Dose-response studies: Use the lowest effective concentration of this compound that inhibits PLK1 without significantly affecting known off-targets.

  • Use of multiple inhibitors: Compare the effects of this compound with other structurally different PLK1 inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of PLK1.

  • Knockdown/knockout studies: Compare the phenotype induced by this compound with that of PLK1 knockdown or knockout using techniques like siRNA or CRISPR.

  • Assess off-target engagement: When possible, measure the activity of the most likely off-target kinases in your experimental system.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound (TAK-960)

KinaseIC50 (nmol/L)Percent Inhibition at 1,000 nmol/L
PLK1 0.8 >100%
PLK216.9>80%
PLK350.2>80%
FAKNot specified>80%
MLCKNot specified>80%
FESNot specified>80%

Data sourced from Hikichi et al., 2012 and MedChemExpress.[1][4]

Table 2: Proliferative Activity of this compound (TAK-960) in Human Cancer Cell Lines

Cell LineTumor TypeEC50 (nmol/L)
HT-29Colorectal Cancer13.5
HCT116Colorectal Cancer8.4
PC-3Prostate Cancer18.5
BT474Breast Cancer17.5
A549Lung Cancer46.9
K562Leukemia12.5

EC50 values were determined after 72 hours of treatment. Data sourced from Hikichi et al., 2012.[2]

Experimental Protocols

Protocol 1: Determining the On-Target Efficacy of this compound by Western Blot for Phospho-Histone H3

This protocol describes how to assess the inhibition of PLK1 by this compound in cultured cells by measuring the phosphorylation of a key downstream target, Histone H3 at Serine 10 (pHH3).

Materials:

  • Cell line of interest

  • This compound (TAK-960)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Protocol 2: In Vitro Kinase Selectivity Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases, including its known off-targets. This is often performed using commercial services that offer large kinase panels.

Materials:

  • This compound (TAK-960)

  • Purified recombinant kinases (PLK1, PLK2, PLK3, FAK, MLCK, FES, and others)

  • Kinase-specific substrates

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or luminescence-based assays like ADP-Glo™)

Procedure:

  • Assay Setup: In a multi-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. The method will depend on the assay format (e.g., spotting the reaction mixture onto phosphocellulose paper for radiolabeled assays).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PLK1_On_Target_Pathway This compound This compound (TAK-960) PLK1 PLK1 This compound->PLK1 Cdc25C Cdc25C PLK1->Cdc25C + Wee1 Wee1/Myt1 PLK1->Wee1 - CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB + Wee1->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis pHH3 Phospho-Histone H3 (Ser10) CDK1_CyclinB->pHH3 Off_Target_Troubleshooting Start Unexpected Phenotype Observed CheckConcentration Is this compound concentration within on-target range? Start->CheckConcentration LowerConcentration Lower this compound concentration. Perform dose-response. CheckConcentration->LowerConcentration No ValidateOnTarget Validate on-target effect (e.g., Western for pHH3). CheckConcentration->ValidateOnTarget Yes LowerConcentration->ValidateOnTarget ConsiderOffTarget Consider off-target effects. (PLK2/3, FAK, MLCK, FES) AnalyzeOffTargetPathways Analyze known off-target signaling pathways. ConsiderOffTarget->AnalyzeOffTargetPathways OnTargetConfirmed On-target effect confirmed? ValidateOnTarget->OnTargetConfirmed OnTargetConfirmed->ConsiderOffTarget Yes TroubleshootAssay Troubleshoot on-target validation assay. OnTargetConfirmed->TroubleshootAssay No UseControls Use alternative PLK1 inhibitors or siRNA/CRISPR. AnalyzeOffTargetPathways->UseControls Off_Target_Pathways cluster_PLK23 PLK2/3 Signaling cluster_FAK FAK Signaling cluster_MLCK MLCK Signaling cluster_FES FES Signaling This compound This compound (High Conc.) PLK2 PLK2 This compound->PLK2 PLK3 PLK3 This compound->PLK3 FAK FAK This compound->FAK MLCK MLCK This compound->MLCK FES FES This compound->FES CellCycle Cell Cycle Regulation PLK2->CellCycle StressResponse Stress Response PLK3->StressResponse CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Integrins Integrins Integrins->FAK MLC Myosin Light Chain MLCK->MLC CaM Ca2+/Calmodulin CaM->MLCK Actomyosin Actomyosin Contraction MLC->Actomyosin MyeloidDiff Myeloid Differentiation FES->MyeloidDiff CytokineReceptors Cytokine Receptors CytokineReceptors->FES

References

Technical Support Center: Interpreting Unexpected Phenotypes with Flizasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Flizasertib, a potent and selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally available, potent, and selective small molecule inhibitor of RIPK1 kinase activity.[1][2][3] Its primary mechanism is to block the catalytic activity of RIPK1, a key regulator of inflammatory signaling pathways and programmed cell death, including apoptosis and necroptosis.[1][3][4]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inhibition of RIPK1-mediated signaling. This leads to the suppression of inflammatory responses and the prevention of necroptotic cell death.[1][2] In clinical studies, this compound has been shown to rapidly and completely inhibit the release of CCL4, a downstream marker of RIPK1 pathway activation.[1][5]

Q3: What are the reported adverse events or unexpected phenotypes in clinical trials with this compound (GDC-8264)?

Phase I clinical trials in healthy volunteers have shown that this compound is generally well-tolerated. The most frequently reported treatment-emergent adverse events were mild and included contact dermatitis, headache, and nausea. No severe drug-related adverse events were reported.

Q4: Can RIPK1 inhibition lead to unexpected increases in cell death?

Yes, this is a plausible but complex scenario. RIPK1 has a dual role in cell fate. While its kinase activity is crucial for inducing necroptosis, its scaffold function can be pro-survival by promoting NF-κB signaling. In certain cellular contexts, complete inhibition of RIPK1 kinase activity might shift the balance towards apoptosis, another form of programmed cell death. Researchers should, therefore, assess markers for both necroptosis and apoptosis when observing increased cell death.

Q5: What are known off-target effects of other RIPK1 inhibitors that could be relevant for interpreting unexpected results?

While this compound is a highly selective inhibitor, it is crucial to be aware of potential off-target effects observed with other less specific RIPK1 inhibitors. For instance, the widely used tool compound Necrostatin-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[6][7] A more specific analog, Necrostatin-1s (Nec-1s), lacks this IDO-targeting effect.[6] When using any kinase inhibitor, it is good practice to consider potential off-target activities and use appropriate controls.

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Problem 1: Observation of increased cell death upon this compound treatment, contrary to its expected anti-necroptotic effect.

Possible Cause 1: Shift to Apoptotic Cell Death As mentioned in the FAQs, inhibiting the necroptotic pathway via RIPK1 might sensitize cells to apoptosis, especially if pro-apoptotic stimuli are present.

  • Troubleshooting Steps:

    • Assess Apoptosis Markers: Perform western blot analysis for cleaved caspase-3, cleaved PARP, and cytochrome c release from mitochondria.

    • Caspase Inhibition: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-FMK). If the pan-caspase inhibitor rescues the cell death phenotype, it indicates a shift towards apoptosis.

    • Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V positive, PI positive) cells.

Possible Cause 2: Off-Target Effects Although this compound is highly selective, at high concentrations or in specific cell types, off-target effects cannot be entirely ruled out.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment to ensure you are using the lowest effective concentration of this compound.

    • Use a Structurally Unrelated RIPK1 Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective RIPK1 inhibitor (e.g., GSK2982772). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by modulating the activity of that off-target.

Problem 2: Lack of efficacy of this compound in preventing necroptosis in your experimental model.

Possible Cause 1: Inactive Compound or Experimental Error Ensure the compound is active and the experimental setup is correct.

  • Troubleshooting Steps:

    • Confirm Compound Activity: Test the batch of this compound in a well-established positive control assay for RIPK1 inhibition (e.g., TNF-α induced necroptosis in a sensitive cell line like HT-29).

    • Verify Experimental Conditions: Double-check concentrations of all reagents, incubation times, and cell health.

Possible Cause 2: RIPK1-Independent Necroptosis While RIPK1 is a key mediator, some forms of necroptosis may be less dependent on its kinase activity.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete RIPK1 and observe if this phenocopies the effect of this compound. If knockdown of RIPK1 is more effective than this compound, it may suggest that the scaffold function of RIPK1, rather than its kinase activity, is more critical in your model.

    • Investigate Downstream Effectors: Assess the phosphorylation of RIPK3 and MLKL, which are downstream of RIPK1 in the canonical necroptosis pathway. If these are still activated in the presence of this compound, it could point to an alternative activation mechanism.

Problem 3: Unexpected changes in inflammatory cytokine profiles.

Possible Cause 1: Complex Role of RIPK1 in Inflammation RIPK1's role in inflammation is complex and can be cell-type and stimulus-dependent. Inhibition of RIPK1 kinase activity primarily blocks inflammatory gene expression downstream of TNF receptor 1, but it can also have other effects.

  • Troubleshooting Steps:

    • Comprehensive Cytokine Profiling: Use a multiplex cytokine assay to get a broader picture of the inflammatory changes.

    • Analyze Different Time Points: The kinetics of cytokine production can be altered. Measure cytokine levels at multiple time points after stimulation and treatment.

    • Investigate NF-κB and MAPK Pathways: Assess the activation of key inflammatory signaling pathways like NF-κB (p65 phosphorylation and nuclear translocation) and MAPKs (p38, JNK, ERK phosphorylation) to understand the upstream signaling events.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected RIPK1 Inhibitors

CompoundTargetAssay TypeIC50 / EC50Reference
This compound (GDC-8264) RIPK1CCL4 Release Inhibition (ex vivo)0.58 ng/mL[1][5]
GSK2982772 Human RIPK1Fluorescence Polarization16 nM[8]
Monkey RIPK1Fluorescence Polarization20 nM[8]
Necrostatin-1 (Nec-1) RIPK1Kinase Assay182 nM[6]
Necroptosis Inhibition (Jurkat cells)Cell-based490 nM[6]
Necrostatin-1s (Nec-1s) RIPK1Kinase AssayPotent, specific inhibitor[9]

Table 2: Summary of Common Adverse Events for RIPK1 Inhibitors in Clinical Trials

CompoundIndication StudiedCommon Adverse Events (Mild to Moderate)Reference
This compound (GDC-8264) Healthy VolunteersContact dermatitis, headache, nausea
GSK2982772 Ulcerative Colitis, Psoriasis, Rheumatoid ArthritisHeadache, nasopharyngitis, nausea, abdominal pain[10]

Experimental Protocols

Protocol 1: Immunoprecipitation of RIPK1 for Western Blot Analysis

This protocol is adapted from established immunoprecipitation procedures.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Add the primary antibody against RIPK1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Proceed with standard western blotting procedures to detect RIPK1 and any co-immunoprecipitated proteins.

Protocol 2: Cell Viability Assay for Necroptosis

This protocol utilizes Propidium Iodide (PI) staining and flow cytometry to quantify cell death.

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with this compound or vehicle control for the desired time (e.g., 1 hour).

    • Induce necroptosis using a relevant stimulus (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK and a SMAC mimetic). Include appropriate controls (untreated, stimulus only, this compound only).

    • Incubate for the desired duration.

  • Staining:

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the cell population and quantify the percentage of cells in each quadrant:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells can also be identified as a distinct PI-positive, Annexin V-negative/low population in some contexts.

Visualizations

RIPK1_Signaling_Pathway cluster_complexes RIPK1 Kinase Activity TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_in_complexes RIPK1 Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->RIPK1_in_complexes

Caption: RIPK1 Signaling Pathway and Point of this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., Increased Cell Death) Check_Apoptosis Assess Apoptosis Markers (Cleaved Caspase-3, PARP) Start->Check_Apoptosis Apoptosis_Positive Phenotype is likely Apoptosis Check_Apoptosis->Apoptosis_Positive Positive Apoptosis_Negative Apoptosis not the primary cause Check_Apoptosis->Apoptosis_Negative Negative Check_Off_Target Investigate Off-Target Effects (Dose-response, alternative inhibitor) Apoptosis_Negative->Check_Off_Target Check_RIPK1_Dep Confirm RIPK1 Dependence (siRNA/CRISPR) Apoptosis_Negative->Check_RIPK1_Dep On_Target Phenotype is likely On-Target Check_Off_Target->On_Target Consistent with on-target effect Off_Target Phenotype is likely Off-Target Check_Off_Target->Off_Target Suggests off-target effect RIPK1_Dependent Phenotype is RIPK1-dependent (Consider scaffold vs. kinase function) Check_RIPK1_Dep->RIPK1_Dependent Phenotype recapitulated RIPK1_Independent Phenotype is RIPK1-independent Check_RIPK1_Dep->RIPK1_Independent Phenotype not recapitulated

Caption: Troubleshooting Workflow for Unexpected Cell Death.

Logical_Relationship This compound This compound Treatment RIPK1_Inhibition RIPK1 Kinase Inhibition This compound->RIPK1_Inhibition Necroptosis_Block Blockade of Necroptosis RIPK1_Inhibition->Necroptosis_Block Inflammation_Mod Modulation of Inflammation RIPK1_Inhibition->Inflammation_Mod Unexpected_Phenotype Unexpected Phenotype RIPK1_Inhibition->Unexpected_Phenotype Apoptosis_Shift Shift to Apoptosis Unexpected_Phenotype->Apoptosis_Shift could be Off_Target_Effects Off-Target Effects Unexpected_Phenotype->Off_Target_Effects could be Context_Dependence Cellular Context Dependence Unexpected_Phenotype->Context_Dependence influenced by

Caption: Logical Relationships in this compound Treatment Outcomes.

References

Flizasertib dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Flizasertib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a particular focus on generating reliable dose-response curves.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also known as GDC-8264, is a potent, selective, and orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical kinase that plays a central role in regulating cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[3] By inhibiting the kinase activity of RIPK1, this compound can modulate these signaling pathways, giving it potential therapeutic applications in diseases driven by RIPK1-mediated inflammation and cell death.[1][2]

2. What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₁₅H₁₄FN₃OPubChem
Molecular Weight 271.29 g/mol [1]
Synonyms GDC-8264, GDC8264[2]

3. What is a recommended starting concentration range for in vitro experiments?

For initial cell-based assays, a wide concentration range is recommended to capture the full dose-response curve. Based on preclinical data where the half-maximal inhibitory concentration (IC50) for a downstream marker was 0.58 ng/mL (approximately 2.1 nM), a sensible starting range would be from low nanomolar to high micromolar.

Assay TypeRecommended Starting RangeKey Considerations
Cell-Based Assays 0.1 nM to 10 µMCell permeability, target expression levels, and assay duration can influence the effective concentration.
Biochemical Assays 0.01 nM to 1 µMPurity of the recombinant enzyme and substrate concentrations are critical factors.[4]

Troubleshooting Dose-Response Assays

This section addresses common problems encountered during the generation of dose-response curves for this compound.

4. My dose-response curve is flat or shows very low potency. What are the possible causes?

Potential CauseTroubleshooting Steps
Low Target Expression Confirm RIPK1 expression in your cell model via Western Blot or qPCR. Choose a cell line with known RIPK1 activity if possible.
Incorrect Assay Conditions Optimize incubation time, cell density, and serum concentration. Ensure the assay endpoint is appropriate for measuring the effect of RIPK1 inhibition.
Compound Inactivity Verify the integrity and concentration of your this compound stock solution. Test the compound in a validated positive control system if available.
Sub-optimal ATP Concentration (Biochemical Assays) In biochemical assays, the inhibitory potential of ATP-competitive inhibitors can be affected by the ATP concentration. Consider running the assay at the Km for ATP.[5]

5. I'm observing high variability between my replicate wells. How can I improve reproducibility?

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes and check for edge effects in the plate.
DMSO/Solvent Effects Ensure the final DMSO concentration is consistent across all wells, including controls, and is kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[6]
Assay Timing Standardize incubation times precisely. For kinetic assays, ensure that measurements are taken within the linear range of the reaction.[6]
Plate Reader Issues Check the plate reader settings for appropriate sensitivity and gain. Ensure the plate is clean and free of scratches.

6. The top and bottom plateaus of my sigmoidal curve are not well-defined. What should I do?

An ideal sigmoidal curve has clear upper and lower plateaus, representing the minimal and maximal response.

  • To better define the bottom plateau (maximal inhibition): Extend the concentration range of this compound to higher concentrations.

  • To better define the top plateau (no inhibition): Ensure your vehicle-only control wells are performing as expected and add more data points at the lower end of the concentration range.

A common issue is that many compounds that show promise in biochemical assays fail to perform as well in cell-based assays due to factors like cell permeability or interaction with other cellular components.[7]

Experimental Protocols

Protocol: Generating a Dose-Response Curve using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a standard method for determining the IC50 of this compound by measuring ATP levels as an indicator of cell viability.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed cells in a 96-well, opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well in 90 µL of medium).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create working solutions at 10X the final desired concentrations.

    • Add 10 µL of the 10X working solutions to the appropriate wells. Add 10 µL of medium with the equivalent DMSO concentration to the vehicle control wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" or high-concentration inhibitor control as 0% viability.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[8]

Visualizations

Signaling Pathway

Flizasertib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor Complex_I Complex I TNFR->Complex_I Activates TNFa TNFα TNFa->TNFR Binds RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Activates Complex_II Complex II (Apoptosis/Necroptosis) RIPK1->Complex_II Kinase Dependent Inflammation Inflammation (NF-κB Pathway) RIPK1->Inflammation Kinase Independent (Scaffold) Cell_Death Cell Death Complex_II->Cell_Death This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream cell death pathways.

Experimental Workflow

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution & Treatment A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo) C->D E 5. Read Plate (Luminescence) D->E F 6. Data Analysis (Curve Fitting -> IC50) E->F

Caption: Standard workflow for determining IC50 using a cell-based viability assay.

Troubleshooting Logic

Troubleshooting_Tree Start Poor Dose-Response Curve? Issue_Type What is the issue? Start->Issue_Type No_Response Flat Curve / Low Potency Issue_Type->No_Response No Response High_Var High Variability Issue_Type->High_Var High Variability Bad_Fit Poor Curve Fit Issue_Type->Bad_Fit Poor Fit Check_Target Confirm RIPK1 Expression in Cell Line No_Response->Check_Target Check_Compound Verify Compound Integrity & Concentration No_Response->Check_Compound Check_Assay Optimize Assay Conditions (Time, Density) No_Response->Check_Assay Check_Seeding Review Cell Seeding Technique High_Var->Check_Seeding Check_DMSO Standardize Final DMSO Concentration High_Var->Check_DMSO Check_Pipetting Verify Pipetting Accuracy High_Var->Check_Pipetting Check_Range Extend Concentration Range (High & Low) Bad_Fit->Check_Range Check_Controls Validate 0% and 100% Control Wells Bad_Fit->Check_Controls

Caption: A decision tree to troubleshoot common dose-response curve issues.

References

Technical Support Center: Cell Line Resistance to Flizasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to Flizasertib, a potent Polo-like kinase 1 (PLK1) inhibitor.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and offers potential solutions.

Observed Issue Potential Cause Troubleshooting Steps
Decreased cell death or growth inhibition at previously effective this compound concentrations. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve (e.g., MTT or resazurin assay) to compare the IC50 value of the suspected resistant cell line to the parental cell line. A significant increase in IC50 indicates resistance. 2. Investigate Resistance Mechanisms: - Target Alteration: Sequence the ATP-binding domain of PLK1 to check for mutations. - Drug Efflux: Perform a Western blot to assess the expression level of multidrug resistance protein 1 (MDR1/ABCB1). - Bypass Pathways: Analyze the activation status of alternative signaling pathways, such as PI3K/AKT, by Western blot for key phosphorylated proteins (e.g., p-AKT). 3. Consider Combination Therapies: Explore the synergistic effects of this compound with inhibitors of the identified resistance mechanism (e.g., an MDR1 inhibitor like Verapamil or a PI3K inhibitor like BEZ235).
High variability in experimental replicates. Inconsistent cell health, passage number, or drug concentration.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Verify Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
No significant G2/M arrest observed after this compound treatment in a previously sensitive cell line. Altered cell cycle regulation in resistant cells.1. Analyze Cell Cycle Proteins: Perform Western blot analysis for key G2/M checkpoint proteins, such as Cyclin B1 and CDK1, to investigate potential alterations in their expression or activity. A decrease in CDK1/CyclinB1 activity can lead to a prolonged G2 delay, preventing mitotic catastrophe.[1] 2. Flow Cytometry: Confirm the lack of G2/M arrest using flow cytometry with propidium iodide staining.

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of resistance to PLK1 inhibitors like this compound?

Resistance to PLK1 inhibitors, including this compound, can arise through several mechanisms:

  • Target Gene Mutations: Acquired mutations in the ATP-binding domain of the PLK1 gene can prevent the drug from binding effectively.[2]

  • Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1 or ABCB1) can actively pump the drug out of the cell, reducing its intracellular concentration.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the PI3K/AKT pathway, to compensate for PLK1 inhibition.[2]

  • Alterations in Cell Cycle Control: Changes in the expression or activity of cell cycle proteins, such as decreased CDK1/CyclinB1 activity, can lead to a prolonged G2 phase, allowing cells to survive despite PLK1 inhibition.[1]

2. How can I determine if my cell line has become resistant to this compound?

The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with the parental (non-resistant) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This can be determined using a cell viability assay such as the MTT or resazurin assay.

3. What are some strategies to overcome this compound resistance?

Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining this compound with other targeted inhibitors can be effective. For example:

    • MDR1 Inhibitors: For cells overexpressing MDR1, co-treatment with an MDR1 inhibitor can restore sensitivity to this compound.[2]

    • PI3K/AKT Pathway Inhibitors: In cases of bypass pathway activation, combining this compound with a PI3K or AKT inhibitor can have a synergistic effect.[2]

    • Chemotherapeutic Agents: Combining PLK1 inhibitors with traditional chemotherapy drugs has shown promise in overcoming resistance.[3][4][5]

  • Sequential Treatment: In some cases, sequential administration of drugs may be more effective than simultaneous treatment.[3]

Quantitative Data

The following table summarizes representative data on the shift in IC50 values observed in cell lines resistant to the PLK1 inhibitor Volasertib, which is structurally and functionally similar to this compound.

Cell LineParental GI50 (nM)Resistant GI50 (nM)Fold ResistanceReference
MOLM144.6149.8~32.6[2]
HL-605.8164.0~28.3[2]
MV4;114.642.8~9.3[2]
K56214.11265.8~89.8[2]
HEL17.7277.7~15.7[2]
NCI-H520 (Prexasertib)114700>400[6]

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[7]

  • Materials:

    • Parental cancer cell line of interest

    • This compound

    • Complete cell culture medium

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

    • Dimethyl sulfoxide (DMSO) for stock solution

  • Procedure:

    • Determine Initial Concentration: Perform a cell viability assay (e.g., MTT) to determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental cell line.

    • Initial Exposure: Culture the parental cells in a medium containing this compound at the IC20 concentration.

    • Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in a fresh medium containing the same concentration of this compound.

    • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by approximately 1.5 to 2-fold.

    • Repeat: Repeat steps 3 and 4 for several months. The development of resistance is a gradual process.

    • Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cells and compare it to the parental cell line. A significant increase in the IC50 indicates the establishment of a resistant cell line.

    • Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.

2. Protocol for Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound.[8]

  • Materials:

    • Parental and resistant cell lines

    • This compound

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Protocol for Western Blot Analysis of PLK1 and MDR1

This protocol provides a general procedure for detecting the protein expression levels of PLK1 and MDR1.

  • Materials:

    • Parental and resistant cell lysates

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against PLK1, MDR1, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Wash the membrane several times with TBST.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of PLK1 and MDR1 between parental and resistant cells.

Visualizations

MDR1_mediated_resistance cluster_cell Cancer Cell Flizasertib_in This compound (extracellular) Flizasertib_intra This compound (intracellular) Flizasertib_in->Flizasertib_intra Diffusion MDR1 MDR1 Efflux Pump Flizasertib_intra->MDR1 PLK1 PLK1 Flizasertib_intra->PLK1 Inhibition MDR1->Flizasertib_in Efflux Apoptosis Apoptosis PLK1->Apoptosis Promotion of Mitosis PI3K_AKT_bypass_pathway This compound This compound PLK1 PLK1 This compound->PLK1 Inhibition Apoptosis Apoptosis PLK1->Apoptosis Promotes Mitotic Catastrophe GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotion AKT->Apoptosis Inhibition experimental_workflow start Start with Parental Cell Line treatment Continuous this compound Treatment (Escalating Doses) start->treatment selection Selection of Resistant Population treatment->selection confirmation Confirm Resistance (IC50 Shift) selection->confirmation analysis Mechanism Investigation confirmation->analysis sequencing PLK1 Sequencing analysis->sequencing western_blot Western Blot (MDR1, p-AKT) analysis->western_blot combination Combination Therapy Testing analysis->combination

References

Adjusting Flizasertib treatment time for optimal RIPK1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Flizasertib in Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GDC-8264) is an orally available, potent, and selective small molecule inhibitor of RIPK1 kinase activity.[1][2] Its primary mechanism of action is to block the autophosphorylation and subsequent activation of RIPK1, a key regulator of inflammatory signaling and programmed cell death pathways such as necroptosis.[1][3]

Q2: What is the recommended solvent and storage condition for this compound?

For experimental use, this compound powder is stable for up to 3 years when stored at -20°C.[4] Stock solutions can be prepared in a solvent like DMSO and should be stored in aliquots at -80°C for up to 6 months to maintain stability.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[5]

Q3: What is the half-life of this compound?

In a Phase I clinical trial in healthy volunteers, the mean terminal half-life of this compound ranged from 10 to 13 hours after single and multiple ascending oral doses.[1][6][7]

Q4: How quickly does this compound inhibit RIPK1 activity?

Pharmacodynamic data from a Phase I trial demonstrated that this compound rapidly and completely inhibits the release of CCL4, a downstream marker of RIPK1 pathway activation, in an ex vivo whole blood stimulation assay.[1][6][7] The half-maximal inhibitory concentration (IC50) for CCL4 release was estimated to be 0.58 ng/mL.[1][7]

Adjusting this compound Treatment Time for Optimal RIPK1 Inhibition

Optimizing the incubation time with this compound is critical for achieving maximal and reproducible inhibition of RIPK1 activity. The ideal timing depends on the specific experimental system and the endpoint being measured.

General Recommendations

Based on its pharmacokinetic and pharmacodynamic profile, the following timelines are recommended for in vitro experiments:

  • Pre-incubation Time: A pre-incubation period of 30 minutes with this compound before the addition of a stimulus (e.g., TNFα) is a common starting point in many published protocols for RIPK1 inhibitors.[8][9] This allows for sufficient time for the inhibitor to enter the cells and bind to RIPK1.

  • Stimulation Time: The duration of stimulation with an agonist will depend on the specific pathway and endpoint being investigated. For necroptosis induction, stimulation times can range from a few hours to 24 hours.[9]

  • Time-Course Experiments: To determine the optimal treatment time for a specific cell type and experimental setup, it is highly recommended to perform a time-course experiment. This involves treating cells with this compound for varying durations before stimulation and assessing RIPK1 inhibition at different time points post-stimulation.

Pharmacokinetic and Pharmacodynamic Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from a Phase I clinical study in healthy volunteers.[1][6][7]

Pharmacokinetic ParameterValue
Mean Terminal Half-life 10 - 13 hours
Accumulation Ratio (multiple dosing) ~1.4
Renal Excretion Minimal
Effect of High-Fat Meal on PK No significant effect
Pharmacodynamic ParameterValue
Target RIPK1 Kinase
Downstream Marker CCL4 Release
Effect Rapid and complete inhibition
IC50 (for CCL4 release inhibition) 0.58 ng/mL

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no RIPK1 inhibition This compound degradation: Improper storage or handling of the compound.Ensure this compound powder is stored at -20°C and stock solutions in DMSO are stored in aliquots at -80°C.[4] Avoid repeated freeze-thaw cycles.
Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
Insufficient pre-incubation time: The inhibitor may not have had enough time to reach its target before the stimulus was added.Increase the pre-incubation time with this compound. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help identify the optimal duration.
High background in kinase assays Non-specific binding: The inhibitor or other assay components may be binding non-specifically.Include appropriate controls, such as a vehicle-only control and a no-enzyme control. Optimize blocking steps and washing procedures in immunoassays.
ATP concentration too high: In ADP-Glo or similar assays, high ATP concentrations can lead to high background signal.Optimize the ATP concentration in your kinase assay to be close to the Km value for RIPK1.
Variability between experiments Cell passage number and confluency: Differences in cell state can affect their response to treatment.Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment.
Inconsistent reagent preparation: Variations in the preparation of this compound solutions or other reagents.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
Unexpected cell death or toxicity Off-target effects: At high concentrations, inhibitors may have off-target effects.Use the lowest effective concentration of this compound as determined by a dose-response curve. Include a positive control for necroptosis (e.g., TNFα + z-VAD-fmk) to confirm the expected cell death pathway.[10][11]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is a general guideline for measuring the direct inhibitory effect of this compound on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 384-well plate, add this compound dilutions or vehicle control.

  • Add recombinant RIPK1 enzyme to each well and incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Assay for RIPK1 Inhibition (Western Blot for p-RIPK1)

This protocol assesses the ability of this compound to inhibit RIPK1 autophosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Cell culture medium

  • This compound

  • Stimulus (e.g., TNFα)

  • Caspase inhibitor (e.g., z-VAD-fmk)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control for 30 minutes.

  • Add the stimulus (e.g., TNFα) and a caspase inhibitor (to induce necroptosis) and incubate for the desired time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of p-RIPK1 to total RIPK1.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->Complex_IIb RIPK3 RIPK3 RIPK3->Complex_IIb MLKL MLKL MLKL->Complex_IIb Casp8 Caspase-8 Casp8->Complex_IIa FADD FADD FADD->Complex_IIa Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_RIPK1_Inhibition cluster_workflow Experimental Workflow Start Start: Seed Cells Pretreatment Pre-treatment: Add this compound (e.g., 30 min) Start->Pretreatment Stimulation Stimulation: Add Agonist (e.g., TNFα + z-VAD) Pretreatment->Stimulation Incubation Incubation: (e.g., 1-24 hours) Stimulation->Incubation Endpoint Endpoint Analysis: - Western Blot (p-RIPK1) - Kinase Assay - Cell Viability Assay Incubation->Endpoint Data_Analysis Data Analysis: Determine IC50 or % Inhibition Endpoint->Data_Analysis

Caption: General experimental workflow for assessing RIPK1 inhibition by this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Inconsistent RIPK1 Inhibition? Check_Compound Check this compound: - Storage - Aliquoting - Fresh Dilutions Problem->Check_Compound Optimize_Conc Optimize Concentration: Perform Dose-Response Problem->Optimize_Conc Optimize_Time Optimize Timing: - Pre-incubation Time - Stimulation Time Problem->Optimize_Time Check_Cells Check Cells: - Passage Number - Confluency Problem->Check_Cells Check_Reagents Check Reagents: - Agonist Activity - Assay Components Problem->Check_Reagents Resolved Problem Resolved? Check_Compound->Resolved Optimize_Conc->Resolved Optimize_Time->Resolved Check_Cells->Resolved Check_Reagents->Resolved

Caption: A logical approach to troubleshooting inconsistent this compound activity.

References

Validation & Comparative

Validating On-Target Effects of Polo-like Kinase 1 (PLK1) Inhibition: A Comparative Guide to Volasertib and siRNA

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Selected Compound: This guide focuses on Volasertib, a well-characterized inhibitor of Polo-like kinase 1 (PLK1), for comparison with siRNA-mediated gene silencing. The initially requested compound, Flizasertib, is primarily identified in scientific literature as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), not PLK1.[1][2][3] To accurately fulfill the request of validating on-target effects of a PLK1 inhibitor, Volasertib has been selected as a representative and extensively studied agent for this target class.[4][5][6][7]

This guide provides a detailed comparison of methods for validating the on-target effects of the PLK1 inhibitor, Volasertib, against the highly specific gene silencing effects of small interfering RNA (siRNA). This resource is intended for researchers, scientists, and drug development professionals to objectively assess the concordance between small molecule inhibition and genetic knockdown, a crucial step in preclinical drug validation.

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, and cytokinesis.[4][8] Its overexpression is a common feature in many cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[4][9] Validating that the cytotoxic effects of a small molecule inhibitor are due to the specific inhibition of PLK1, rather than off-target effects, is fundamental. The gold-standard approach for this validation is to compare the cellular phenotype induced by the inhibitor with that induced by siRNA-mediated knockdown of the target gene.[10] A high degree of concordance between the two methods provides strong evidence of on-target activity.

Comparative Data: Volasertib vs. PLK1 siRNA

The primary consequence of inhibiting PLK1, either through a small molecule like Volasertib or by siRNA, is a disruption of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[5][10][11] The following table summarizes expected quantitative data from treating cancer cell lines with either Volasertib or a PLK1-targeting siRNA.

ParameterMethodVolasertib (BI 6727)PLK1 siRNAControl siRNARationale for Comparison
Cell Viability (IC50) MTS/MTT AssayLow nM range (e.g., 5-50 nM)N/A (Dose-dependent reduction in viability)No significant effectDemonstrates the cytotoxic potency of the inhibitor and the essentiality of the target gene for cell survival.[11]
G2/M Phase Arrest Flow Cytometry (Propidium Iodide Staining)Significant increase in cell population (e.g., 40-70%)Significant increase in cell population (e.g., 30-60%)Baseline G2/M populationA hallmark of PLK1 inhibition is the failure to progress through mitosis, leading to an accumulation of cells in the G2/M phase.[6][12]
Apoptosis Flow Cytometry (Annexin V/PI Staining)Significant increase in apoptotic cellsSignificant increase in apoptotic cellsBaseline apoptosis levelsProlonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.[5]
PLK1 Protein Level Western BlotNo direct change or slight increase due to G2/M arrest>75% reductionNo changeConfirms the specific knockdown of the target protein by siRNA. Small molecule inhibitors affect protein function, not necessarily expression level.

Visualizing the Validation Workflow and Underlying Biology

To understand the experimental logic and the biological context, the following diagrams illustrate the PLK1 signaling pathway, the workflow for validating on-target effects, and the logical comparison between the two methods.

PLK1_Signaling_Pathway PLK1 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_Mitosis Mitosis Aurora_A Aurora A Bora Bora PLK1 PLK1 Bora->PLK1 Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates & Activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry

PLK1 Signaling Pathway in Mitosis

On_Target_Validation_Workflow On-Target Validation Experimental Workflow cluster_Inhibitor Small Molecule Inhibitor Arm cluster_siRNA Genetic Knockdown Arm Treat_Inhibitor Treat with Volasertib (Dose-Response) Assays Phenotypic & Molecular Assays Treat_Inhibitor->Assays Transfect_siRNA Transfect with PLK1 siRNA & Control siRNA Transfect_siRNA->Assays Viability Cell Viability (MTS Assay) Assays->Viability CellCycle Cell Cycle Analysis (PI Staining) Assays->CellCycle Apoptosis Apoptosis Assay (Annexin V) Assays->Apoptosis WesternBlot Western Blot (PLK1 levels) Assays->WesternBlot Compare Compare Phenotypes & Draw Conclusion Viability->Compare CellCycle->Compare Apoptosis->Compare WesternBlot->Compare Start Start Start->Transfect_siRNA

References

Flizasertib's Kinase Profile: A Guide to Its High Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flizasertib (GDC-8264) is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death. Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. This guide provides a comprehensive overview of this compound's cross-reactivity with other kinases, based on available experimental data.

High Degree of Selectivity Against the Human Kinome

Extensive kinase profiling has demonstrated that this compound possesses an exceptional degree of selectivity for its primary target, RIPK1. In a comprehensive study, this compound was screened against a large panel of kinases, revealing its limited interaction with other members of the kinome.

A pivotal study by Genentech, the developers of this compound, tested the compound at a high concentration of 10 μM against a panel of 220 different kinases. The results were remarkable: no kinase in this extensive panel was inhibited by 50% or more[1]. This indicates a very low potential for off-target kinase inhibition, a highly desirable characteristic for a clinical candidate.

The exceptional selectivity of this compound is attributed to its unique mechanism of action. It binds to a distinct allosteric pocket on RIPK1, a feature not commonly found in other kinases, and avoids interactions with the highly conserved hinge region of the ATP-binding site, which is a common source of cross-reactivity for many kinase inhibitors[1].

Quantitative Kinase Inhibition Data

While a detailed quantitative breakdown of the inhibition of all 220 kinases is not publicly available, the data strongly supports the high selectivity of this compound. The following table summarizes the key findings regarding its inhibitory activity.

Kinase TargetInhibition DataSource
RIPK1 (Primary Target) Human Kiapp = 0.00071 μM[1]
Panel of 220 Kinases No kinase inhibited by ≥50% at 10 μM[1]

This high level of selectivity minimizes the potential for unintended biological effects mediated by the inhibition of other kinases, thereby enhancing the therapeutic window of this compound.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of robust biochemical assays are employed for this purpose. These assays can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.

Commonly Employed Kinase Profiling Platforms:

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. The amount of incorporated radioactivity is proportional to the kinase activity. The HotSpot℠ and 33PanQinase™ assays are examples of this technology[2].

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ kinase assay, measure the amount of ADP produced during the kinase reaction. The amount of ADP is then coupled to a luciferase reaction that generates a light signal, which is inversely proportional to the kinase activity in the presence of an inhibitor[3].

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Changes in the fluorescence signal indicate the level of kinase activity.

  • Mobility Shift Assays: These assays, often performed on microfluidic chips, separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility. The ratio of the two provides a measure of kinase activity.

  • Competition Binding Assays: The KINOMEscan™ platform is a widely used binding assay. It measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, providing a measure of the inhibitor's binding affinity[4].

The selection of a specific assay format depends on factors such as throughput requirements, the nature of the kinase and substrate, and the desired level of sensitivity[5].

Below is a generalized workflow for a typical in vitro kinase selectivity profiling experiment.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound Test Compound (this compound) Serial Dilution incubation Incubation at Controlled Temperature compound->incubation kinase_panel Panel of Purified Kinases kinase_panel->incubation reagents Assay Buffer, ATP, Substrate reagents->incubation detection Measurement of Kinase Activity (e.g., Luminescence, Radioactivity) incubation->detection analysis Calculation of % Inhibition and IC50 Values detection->analysis profile Generation of Selectivity Profile analysis->profile

Figure 1. Generalized workflow for in vitro kinase selectivity profiling.

Signaling Pathway Context

This compound's primary target, RIPK1, is a critical node in cellular signaling pathways that control inflammation and cell death. Specifically, RIPK1 plays a dual role in the tumor necrosis factor (TNF) signaling pathway. It can act as a scaffold to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis. This compound selectively inhibits the kinase function of RIPK1, thereby blocking the cell death-inducing signals without affecting its pro-survival scaffolding function. The high selectivity of this compound ensures that its therapeutic effects are precisely targeted to the RIPK1 kinase-mediated pathways, minimizing the risk of interfering with other essential cellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tnfr TNFR1 complex_i Complex I (Survival & Inflammation) tnfr->complex_i ripk1 RIPK1 complex_i->ripk1 nfkb NF-κB Activation complex_i->nfkb complex_iia Complex IIa (Apoptosis) ripk1->complex_iia Kinase Activity complex_iib Complex IIb (Necroptosis) ripk1->complex_iib Kinase Activity apoptosis Apoptosis complex_iia->apoptosis necroptosis Necroptosis complex_iib->necroptosis This compound This compound This compound->ripk1 Inhibits tnf TNFα tnf->tnfr

Figure 2. Simplified TNF signaling pathway showing the point of intervention by this compound.

References

In Vivo Showdown: Flizasertib and Ponatinib in the Crucible of Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

In the relentless pursuit of effective leukemia therapies, researchers often face a critical choice between targeted agents. This guide provides a comprehensive in vivo comparison of two kinase inhibitors, Flizasertib and ponatinib, within the context of leukemia models. While ponatinib boasts a well-documented history of potent anti-leukemic activity, a notable scarcity of public data exists for this compound in this indication, shaping a comparative landscape defined by both established efficacy and unexplored potential.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear-eyed view of the available preclinical data to inform future research and development directions. We will delve into the distinct mechanisms of action, summarize the wealth of in vivo data for ponatinib, and address the current data gap for this compound in leukemia, providing a nuanced perspective on their potential roles in oncology.

Quantitative Analysis: A Tale of Two Kinase Inhibitors

The following tables summarize the available quantitative in vivo data for ponatinib in various leukemia models. It is crucial to note that despite a thorough search of publicly available preclinical data, no in vivo studies of this compound in leukemia models were identified. This compound is primarily documented as a RIPK1 inhibitor under investigation for inflammatory conditions.

Table 1: In Vivo Efficacy of Ponatinib in Chronic Myeloid Leukemia (CML) Models
Leukemia Model Animal Model Dosing Regimen Key Outcomes Citation
Ba/F3 cells expressing T315I BCR-ABLXenograft MiceOral administrationDose-dependent tumor regression and reduction in mean tumor volume. Marked reduction in phosphorylated BCR-ABL and CrkL within 6 hours.[1]
Not SpecifiedNot SpecifiedNot SpecifiedIn preclinical models, ponatinib suppressed all clinically relevant BCR-ABL1 single mutations, including T315I, at clinically achievable concentrations.[2]
Table 2: In Vivo Efficacy of Ponatinib in Acute Myeloid Leukemia (AML) Models
Leukemia Model Animal Model Dosing Regimen Key Outcomes Citation
MV4-11 (FLT3-ITD+/+)Mouse Xenograft1-25 mg/kg, once daily oral dosing for 28 daysDose-dependent inhibition of tumor growth. Doses of 2.5 mg/kg or greater resulted in tumor regression. Significant inhibition of FLT3 signaling.[3]
Primary FLT3-ITD positive AML blastsNot Applicable (Ex vivo)Not SpecifiedPotently inhibited viability of primary leukemic blasts (IC50 4 nmol/L).[3]
Orthotopic xenograft modelMiceNot SpecifiedInhibits tumor growth.[4]
Table 3: In Vivo Efficacy of Ponatinib in Other Hematologic Malignancy Models
Leukemia Model Animal Model Dosing Regimen Key Outcomes Citation
SCCOHT xenograft modelMiceNot SpecifiedInhibits the growth of the xenograft.[4]
BaF3-T674I FIP1L1-PDGFRα cellsNude MiceNot SpecifiedReduces the growth of xenografted cells.[4]

Signaling Pathways and Experimental Design

To visually conceptualize the mechanisms and methodologies discussed, the following diagrams have been generated.

ponatinib_pathway BCR-ABL1 BCR-ABL1 Substrate Substrate BCR-ABL1->Substrate Phosphorylation ATP ATP ATP->BCR-ABL1 Ponatinib Ponatinib Ponatinib->BCR-ABL1 Binds to ATP-binding site Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Leukemic Cell Proliferation & Survival Leukemic Cell Proliferation & Survival Downstream Signaling->Leukemic Cell Proliferation & Survival experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Leukemia Cell Line (e.g., MV4-11) Implantation Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Ponatinib_Group Ponatinib Treatment Group Randomization->Ponatinib_Group Flizasertib_Group This compound Treatment Group (Hypothetical) Randomization->Flizasertib_Group Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement Ponatinib_Group->Tumor_Measurement Flizasertib_Group->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) Tumor_Measurement->PD_Analysis

References

Unraveling the Data: A Comparative Guide to the Reproducibility of Flizasertib and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of RIPK1 inhibitors, this guide provides a comprehensive comparison of publicly available data on Flizasertib (GDC-8264) and its alternatives, GSK2982772 and Necrostatin-1. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows, this guide aims to enhance the reproducibility of crucial experiments in the study of RIPK1-mediated diseases.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. This compound, a potent and selective RIPK1 inhibitor, is currently in clinical development. To aid researchers in evaluating and potentially reproducing findings related to this compound and its alternatives, this guide synthesizes available preclinical and clinical data.

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro potency of this compound, GSK2982772, and Necrostatin-1 from published studies. Direct comparison of potency can be challenging due to variations in assay conditions. Researchers should refer to the detailed experimental protocols for a comprehensive understanding of the data.

CompoundAssay TypeCell Line/SystemEndpointIC50/EC50
This compound (GDC-8264) Ex vivo whole blood assayHuman whole bloodInhibition of CCL4 release0.58 ng/mL[1][2][3]
GSK2982772 Biochemical Kinase AssayHuman RIPK1Direct Enzyme Inhibition16 nM[4][5][6]
Cellular Necroptosis AssayHuman U937 cellsInhibition of TNFα-induced necroptosis6.3 nM[6]
Necrostatin-1 Cellular Necroptosis AssayHuman 293T cellsInhibition of TNFα-induced necroptosis490 nM[7]

Signaling Pathway of RIPK1 Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-α induced signaling pathways leading to inflammation and necroptosis, and the point of intervention for inhibitors like this compound.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 TRADD TRADD Complex I->TRADD TRAF2 TRAF2 Complex I->TRAF2 cIAP1/2 cIAP1/2 Complex I->cIAP1/2 NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination Complex II (Necrosome) Complex II (Necrosome) RIPK1->Complex II (Necrosome) Deubiquitination Inflammation Inflammation NF-kB Activation->Inflammation RIPK3 RIPK3 Complex II (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution This compound This compound This compound->RIPK1 Inhibition

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

Experimental Workflow: In Vitro Necroptosis Assay

Reproducing experimental results is contingent on following precise methodologies. The diagram below outlines a typical workflow for an in vitro necroptosis assay used to evaluate the potency of RIPK1 inhibitors.

Experimental_Workflow cluster_workflow In Vitro Necroptosis Assay Workflow A 1. Cell Seeding (e.g., U937 cells) B 2. Compound Treatment (e.g., this compound, GSK2982772, Necrostatin-1) A->B C 3. Necroptosis Induction (e.g., TNF-α + z-VAD-FMK) B->C D 4. Incubation C->D E 5. Cell Viability Measurement (e.g., CellTiter-Glo) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for determining inhibitor potency in a cell-based necroptosis assay.

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental protocols for the key assays are provided below.

RIPK1 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibition of RIPK1 kinase activity by a compound.

  • Enzyme: Recombinant human RIPK1 (e.g., GST-tagged) is used at a final concentration of approximately 10-200 nM.

  • Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP) can be used.

  • Detection: The assay typically measures the amount of ATP consumed, which is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.

  • Procedure:

    • Prepare a reaction mixture containing RIPK1 enzyme, buffer, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

TNF-α-Induced Necroptosis Assay (Cellular)

This cell-based assay assesses the ability of a compound to protect cells from necroptosis induced by TNF-α.

  • Cell Line: Human monocytic U937 cells or other cell lines susceptible to necroptosis (e.g., L929, HT-29) are commonly used.

  • Reagents:

    • Recombinant human or mouse TNF-α (10-100 ng/mL).

    • Pan-caspase inhibitor, such as z-VAD-FMK (20 µM), to block apoptosis and sensitize cells to necroptosis.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of the test compound for 30-60 minutes.

    • Induce necroptosis by adding TNF-α and z-VAD-FMK to the cell culture medium.

    • Incubate the cells for a period of 6-24 hours.

    • Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 or EC50 value.

Ex Vivo Whole Blood CCL4 Release Assay

This assay measures the pharmacodynamic effect of a RIPK1 inhibitor on a downstream biomarker of RIPK1 pathway activation in a more physiologically relevant system.

  • Sample: Freshly drawn human whole blood.

  • Stimulant: A TLR4 agonist like lipopolysaccharide (LPS) is used to stimulate the RIPK1 pathway.

  • Procedure:

    • Whole blood samples are pre-incubated with the test compound at various concentrations.

    • The blood is then stimulated with LPS to induce the release of CCL4.

    • After an incubation period, plasma is collected by centrifugation.

    • The concentration of CCL4 in the plasma is measured using a commercially available ELISA kit.

    • The percentage of inhibition of CCL4 release is calculated relative to a vehicle-treated control, and the half-maximal inhibitory concentration is determined.

Conclusion

This guide provides a centralized resource for researchers working on this compound and other RIPK1 inhibitors. By presenting a side-by-side comparison of quantitative data, detailing experimental protocols, and visualizing key biological processes, we aim to facilitate the critical process of data reproduction and validation. As more data on this compound and other RIPK1 inhibitors become publicly available, this guide will be updated to provide the most current and comprehensive information to the scientific community.

References

Flizasertib: A Comparative Guide to a Novel Chemical Probe for RIPK1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a key therapeutic target for a range of diseases. Flizasertib (GDC-8264) is a potent and selective chemical probe for interrogating RIPK1 function. This guide provides an objective comparison of this compound with other widely used RIPK1 inhibitors, Necrostatin-1 and GSK'963, supported by experimental data and detailed protocols.

Performance Comparison of RIPK1 Chemical Probes

The efficacy and utility of a chemical probe are defined by its potency, selectivity, and mechanism of action. Below is a summary of the key quantitative data for this compound, Necrostatin-1, and GSK'963.

Parameter This compound (GDC-8264) Necrostatin-1 GSK'963 Reference
Binding Affinity (IC50/Ki) Ki: 0.71 nM (TR-FRET)IC50: 29 nM (FP binding assay)IC50: 29 nM (FP binding assay)[1][2][3][4]
Cellular Potency (EC50/IC50) IC50 (CCL4 release): 0.58 ng/mLEC50 (Jurkat necroptosis): 490 nMIC50 (L929 necroptosis): 1 nM; IC50 (U937 necroptosis): 4 nM[1][5]
Kinase Selectivity SelectiveKnown off-target effects (e.g., IDO)>10,000-fold selective for RIPK1 over 339 other kinases[1][2][3][4]
Binding Mode Reversible, potent inhibitorAllosteric inhibitorChiral small-molecule inhibitor[1][5]

Signaling Pathways Involving RIPK1

RIPK1 is a central node in multiple cell signaling pathways, most notably in the regulation of apoptosis and necroptosis. Understanding these pathways is crucial for interpreting the effects of RIPK1 inhibitors.

RIPK1_Signaling cluster_TNFR1 TNFR1 Signaling cluster_Death Cell Death Pathways cluster_Inhibitors Inhibitor Action TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Ubiquitination of RIPK1 Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination of RIPK1 Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Deubiquitination & Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Caspase-8 activation RIPK3 RIPK3 Complex_IIb->RIPK3 RIPK1 kinase activity Necroptosis Necroptosis MLKL MLKL RIPK3->MLKL Phosphorylation MLKL->Necroptosis Oligomerization & Pore formation This compound This compound This compound->Complex_IIb Inhibits RIPK1 kinase Necrostatin1 Necrostatin-1 Necrostatin1->Complex_IIb Inhibits RIPK1 kinase GSK963 GSK'963 GSK963->Complex_IIb Inhibits RIPK1 kinase

Caption: RIPK1 signaling pathways leading to cell survival or cell death.

Experimental Workflows

The evaluation of RIPK1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Kinase_Assay RIPK1 Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50/EC50 Determination Kinase_Assay->IC50_Determination Binding_Assay Direct Binding Assay (e.g., TR-FRET) Binding_Assay->IC50_Determination Viability_Assay Cell Viability/Necroptosis Assay (e.g., CellTiter-Glo) Viability_Assay->IC50_Determination Target_Engagement Target Engagement Assay (e.g., NanoBRET) Target_Engagement->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Assessment Selectivity Assessment Selectivity_Profiling->Selectivity_Assessment MoA_Elucidation Mechanism of Action Elucidation IC50_Determination->MoA_Elucidation Selectivity_Assessment->MoA_Elucidation

Caption: A typical experimental workflow for the evaluation of RIPK1 inhibitors.

Detailed Experimental Protocols

Reproducible and robust experimental design is paramount in the characterization of chemical probes. Below are detailed protocols for key assays used to evaluate RIPK1 inhibitors.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the RIPK1 kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (this compound, Necrostatin-1, GSK'963) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of 4x test compound to the wells of a 384-well plate.

    • Add 5 µL of 2x RIPK1 enzyme in Kinase Assay Buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x solution of MBP substrate and ATP in Kinase Assay Buffer.

    • Incubate the reaction at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable software.

Cell Viability Assay for Necroptosis (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cells susceptible to necroptosis

  • Cell culture medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Test compounds (this compound, Necrostatin-1, GSK'963) dissolved in DMSO

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of TNF-α (e.g., 30 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells.

    • Include control wells with cells only (no treatment) and cells treated with TNF-α/z-VAD-FMK and DMSO (vehicle control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the TNF-α/z-VAD-FMK treated control (0% protection). Calculate the EC50 values for each compound.

Conclusion

This compound stands out as a highly potent and selective chemical probe for investigating RIPK1 function. Its superior potency and selectivity compared to the first-generation inhibitor Necrostatin-1, and its comparable potency to GSK'963, make it an invaluable tool for researchers. The choice of a chemical probe will ultimately depend on the specific experimental context, including the cell type, the desired concentration, and the need to minimize off-target effects. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments to further elucidate the role of RIPK1 in health and disease.

References

Safety Operating Guide

Proper Disposal of Flizasertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Flizasertib, an investigational serine/threonine kinase inhibitor, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in a laboratory setting, ensuring compliance with safety regulations and promoting a secure research environment.

Hazard Profile and Safety Precautions

The Safety Data Sheet (SDS) for this compound identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Researchers must adhere to the following precautionary statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal protective equipment (PPE), including lab coats, safety goggles, and gloves, should be worn at all times when handling this compound.

Quantitative Hazard Classification

For clarity, the GHS/OSHA HCS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute aquatic toxicity1H400: Very toxic to aquatic life
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound, as an investigational drug, must comply with institutional, local, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[2] The following protocol outlines the general procedure and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Initial Assessment and Segregation:

  • Identify all this compound waste, including unused product, partially used vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.

  • Segregate this compound waste from regular laboratory trash and other chemical waste streams at the point of generation.

2. Waste Containerization and Labeling:

  • Select a compatible, leak-proof hazardous waste container. For vials and ampules, disposal in a designated screw-top hazardous waste container is recommended.[3]

  • Label the container clearly with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.[4]

  • Include the Principal Investigator's name, laboratory location, and contact information on the label.[4]

3. Storage and Accumulation:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4]

  • The SAA should be a secure, secondary containment area away from general laboratory traffic.

  • Conduct and document weekly inspections of the SAA to ensure proper storage and container integrity.[4]

4. Request for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Complete any required chemical waste disposal request forms provided by the EHS office.[4]

5. Final Disposal Method:

  • The standard and recommended method for the final disposal of investigational drugs like this compound is incineration at an EPA-permitted facility.[3][4] Your EHS office will coordinate with a licensed hazardous waste vendor for transport and incineration.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

Flizasertib_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Coordination cluster_disposal Final Disposal A 1. Identify & Segregate This compound Waste B 2. Containerize in Leak-Proof Container A->B C 3. Label with 'Hazardous Waste' and 'this compound' B->C D 4. Store in Designated Satellite Accumulation Area (SAA) C->D E 5. Contact EHS and Complete Waste Pickup Form D->E F 6. EHS Arranges Pickup by Licensed Vendor E->F G 7. Transport to EPA-Permitted Facility F->G H 8. Incineration G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.